molecular formula C12H11F3N2O B12834019 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Número de catálogo: B12834019
Peso molecular: 256.22 g/mol
Clave InChI: IXFWRUSBJSUMKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C12H11F3N2O and its molecular weight is 256.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H11F3N2O

Peso molecular

256.22 g/mol

Nombre IUPAC

2-[[2-(trifluoromethyl)quinolin-4-yl]amino]ethanol

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)11-7-10(16-5-6-18)8-3-1-2-4-9(8)17-11/h1-4,7,18H,5-6H2,(H,16,17)

Clave InChI

IXFWRUSBJSUMKV-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCCO

Origen del producto

United States
Foundational & Exploratory

4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] The compound 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is a synthetic molecule that, while not extensively characterized in published literature, possesses a unique combination of structural motifs that suggest several plausible and potent mechanisms of action. This technical guide synthesizes evidence from structurally analogous compounds to propose and explore three primary putative mechanisms: inhibition of tubulin polymerization, kinase signaling interference, and disruption of hemozoin biocrystallization. For each proposed mechanism, we will delve into the underlying scientific rationale, present detailed experimental protocols for validation, and provide a framework for researchers and drug development professionals to investigate this promising compound.

Introduction: A Molecule of Convergent Pharmacophores

The structure of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline integrates three key pharmacophoric elements, each contributing to its therapeutic potential:

  • The 4-Aminoquinoline Core: This scaffold is renowned for its role in antimalarial drugs like chloroquine and hydroxychloroquine, where it is crucial for activity against Plasmodium species.[2] It is also a privileged structure in oncology, forming the basis for numerous kinase inhibitors.[3]

  • The 2-Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a common strategy in modern drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5] Its strong electron-withdrawing nature can significantly modulate the electronic properties of the quinoline ring system.[6]

  • The 4-[(2-Hydroxyethyl)amino] Side Chain: This side chain is notably present in hydroxychloroquine and is associated with a reduced toxicity profile compared to chloroquine. The hydroxyl group can participate in hydrogen bonding, potentially altering target interactions and improving aqueous solubility.[7]

This convergence of structural features suggests that 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is likely a multi-faceted agent. This guide will now explore the most probable mechanisms of action derived from these structural alerts.

Putative Mechanism I: Inhibition of Tubulin Polymerization

A significant body of research has identified trifluoromethylquinoline derivatives as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[8][9][10]

Scientific Rationale

Numerous studies have demonstrated that N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives exhibit potent antitumor activity by targeting the colchicine binding site on β-tubulin.[9][11] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[8][12] The 4-amino linkage is a common feature in these potent inhibitors, suggesting that our topic compound fits the structural profile for this class of antimitotic agents.

Signaling Pathway

The proposed mechanism involves the direct physical obstruction of microtubule formation, which triggers a cascade of cellular events culminating in apoptosis.

G cluster_0 Cellular Environment cluster_1 Downstream Effects A 4-[(2-Hydroxyethyl)amino]-2- (trifluoromethyl)quinoline B β-Tubulin (Colchicine Site) A->B Binds to D Inhibition of Tubulin Polymerization B->D C Tubulin Dimer E Disruption of Mitotic Spindle D->E F G2/M Phase Arrest E->F G Activation of Apoptotic Cascade (e.g., Caspase Cleavage) F->G H Apoptosis G->H

Caption: Proposed pathway for tubulin polymerization inhibition.

Experimental Validation Workflow

To validate this hypothesis, a series of in vitro experiments should be conducted.

G cluster_0 Experimental Workflow A Step 1: In Vitro Tubulin Polymerization Assay B Step 2: Cell Viability Assays (e.g., MTT, SRB on cancer cell lines) A->B C Step 3: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) B->C F Step 6: Molecular Docking (Computational simulation with tubulin) B->F D Step 4: Apoptosis Assay (Annexin V/PI Staining) C->D E Step 5: Immunofluorescence (Staining for α-tubulin and DAPI) D->E

Caption: Workflow for validating antitubulin activity.

  • Objective: To directly measure the effect of the compound on the assembly of purified tubulin.

  • Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer), 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, positive control (e.g., colchicine), negative control (DMSO), 96-well microplate reader.

  • Procedure:

    • Prepare a stock solution of the test compound and controls in DMSO.

    • In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

    • Initiate the reaction by adding purified tubulin to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

  • Expected Outcome: A dose-dependent inhibition of the rate and extent of tubulin polymerization compared to the DMSO control.

Putative Mechanism II: Kinase Inhibition

The quinoline scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[3] The 4-aminoquinoline structure, in particular, is adept at forming critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibition.[13]

Scientific Rationale

Kinases are crucial regulators of cellular signaling pathways that control proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer. Structurally similar compounds, such as 4-anilinoquinolines and 2-anilinoquinolines (some with CF3 groups), have shown potent inhibitory activity against a range of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[3][14] The 4-amino group of our topic compound can act as a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP and enabling it to sit within the ATP-binding pocket of various kinases.

Signaling Pathway Example (EGFR)

Inhibition of a receptor tyrosine kinase like EGFR would block downstream pro-survival and proliferative signaling cascades.

G cluster_0 Upstream cluster_1 Downstream Signaling (Blocked) A EGF Ligand B EGFR A->B E Receptor Dimerization & Autophosphorylation B->E C 4-[(2-Hydroxyethyl)amino]-2- (trifluoromethyl)quinoline C->B Inhibits ATP Binding Site D ATP D->B F Ras/Raf/MEK/ERK Pathway E->F G PI3K/Akt/mTOR Pathway E->G H Inhibition of Proliferation, Survival, and Angiogenesis F->H G->H

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad screening and moving to specific target validation.

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Materials: Commercial kinase screening service (e.g., Eurofins, Reaction Biology), test compound.

  • Procedure:

    • Submit the compound for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 1 or 10 µM).

    • The service will perform radiometric or fluorescence-based assays to measure the percent inhibition for each kinase.

  • Expected Outcome: A list of "hits" – kinases that are significantly inhibited by the compound.

  • Objective: To determine the potency (IC50) of the compound against specific kinase hits identified in the screen.

  • Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compound, detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Perform serial dilutions of the test compound.

    • In a 96-well plate, incubate the kinase, substrate, and compound for a set period.

    • Initiate the kinase reaction by adding ATP.

    • Stop the reaction and measure the amount of product (e.g., phosphorylated substrate or ADP) formed.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Expected Outcome: A quantitative measure of the compound's potency against specific kinases.

Putative Mechanism III: Inhibition of Hemozoin Biocrystallization

The 4-aminoquinoline scaffold is the quintessential pharmacophore for antimalarial action, most famously embodied by chloroquine.[15] This mechanism is highly specific to the Plasmodium parasite that causes malaria.

Scientific Rationale

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[16] To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin.[15] 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole (ion trapping).[17] There, they are believed to cap the growing hemozoin crystal, preventing further polymerization.[17] The resulting buildup of free heme leads to oxidative stress and parasite death. The trifluoromethyl group could enhance lipophilicity, aiding in membrane transport and accumulation, while the core scaffold performs the inhibitory action.[16]

Mechanism of Action

The proposed mechanism focuses on the disruption of a critical detoxification pathway within the malaria parasite.

G cluster_0 Parasite Digestive Vacuole (Acidic) cluster_1 Downstream Effects A Hemoglobin Digestion B Free Heme (Toxic) A->B C Hemozoin Crystal (Non-toxic) B->C Polymerization E Accumulation of Free Heme D 4-[(2-Hydroxyethyl)amino]-2- (trifluoromethyl)quinoline D->C Capping/Inhibition F Oxidative Stress & Membrane Damage E->F G Parasite Death F->G

Caption: Proposed inhibition of hemozoin formation in malaria parasites.

Experimental Validation Workflow

Validation requires parasite culture and specialized assays.

  • Objective: To determine the compound's efficacy against Plasmodium falciparum cultures.

  • Materials: Chloroquine-sensitive and -resistant strains of P. falciparum, human erythrocytes, culture medium, test compound, SYBR Green I dye.

  • Procedure:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes.

    • Synchronize the parasite culture to the ring stage.

    • In a 96-well plate, add parasitized erythrocytes and serial dilutions of the test compound.

    • Incubate for 72 hours under standard culture conditions.

    • Lyse the cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA.

    • Measure fluorescence to quantify parasite growth and calculate IC50 values.

  • Expected Outcome: Potent activity (low nanomolar IC50) against the chloroquine-sensitive strain and potentially retained activity against the resistant strain.

  • Objective: To directly measure the compound's ability to inhibit the formation of β-hematin (synthetic hemozoin).

  • Materials: Hemin chloride, acetate buffer (pH 4.8), test compound, chloroquine (positive control).

  • Procedure:

    • Dissolve hemin in DMSO.

    • In a 96-well plate, add serial dilutions of the test compound.

    • Add the hemin solution to each well.

    • Initiate the polymerization by adding acetate buffer.

    • Incubate at 37°C for 18-24 hours to allow for β-hematin formation.

    • Centrifuge the plate, discard the supernatant, and wash the pellet (β-hematin).

    • Dissolve the pellet in NaOH and measure the absorbance at 405 nm to quantify the amount of β-hematin formed.

  • Expected Outcome: A dose-dependent reduction in β-hematin formation, indicating direct interference with the polymerization process.

Summary and Future Perspectives

While direct experimental data on 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is sparse, a robust analysis of its structural components allows for the formulation of several compelling, evidence-based hypotheses regarding its mechanism of action. The compound shows strong potential as an anticancer agent , likely acting through the inhibition of tubulin polymerization or the modulation of key oncogenic kinases. Concurrently, its classic 4-aminoquinoline core makes it a candidate for development as a novel antimalarial drug that could potentially circumvent existing resistance mechanisms.

The next steps for any research program involving this molecule are clear: systematic validation of these proposed mechanisms using the detailed protocols outlined in this guide. Determining its primary mode of action will be critical for guiding further optimization, preclinical development, and ultimately, translating this promising chemical entity into a therapeutic agent.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

  • Wikipedia. Trifluoromethyl group. Available from: [Link].

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link].

  • Journal of Chemical Information and Modeling. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available from: [Link].

  • PubMed. Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. Available from: [Link].

  • ResearchGate. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Available from: [Link].

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link].

  • ResearchGate. Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. Available from: [Link].

  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link].

  • PubMed. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. Available from: [Link].

  • Taylor & Francis Online. Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. Available from: [Link].

  • ResearchGate. Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. Available from: [Link].

  • Taylor & Francis Online. The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Available from: [Link].

  • MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link].

  • PMC. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Available from: [Link].

  • PMC. Hemozoin and antimalarial drug discovery. Available from: [Link].

  • ResearchGate. 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies. Available from: [Link].

  • MalariaWorld. Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Available from: [Link].

  • PMC. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Available from: [Link].

  • ePrints Soton. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Available from: [Link].

  • MDPI. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. Available from: [Link].

  • EPO. N,N-BIS-(2-HYDROXYETHYL) GLYCINE AMIDE AS LINKER IN POLYMER CONJUGATED PRODRUGS. Available from: [Link].

  • ACS Publications. Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. Available from: [Link].

  • Lirias. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Available from: [Link].

  • MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link].

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Structural and Synthetic Profiling of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline represents a highly functionalized heterocyclic scaffold with profound utility in modern medicinal chemistry and drug discovery. By integrating a lipophilic quinoline core with a strongly electron-withdrawing trifluoromethyl (-CF3) group and a flexible, polar hydroxyethylamino substituent, this molecule achieves a delicate balance of physicochemical properties. This whitepaper provides an in-depth technical analysis of its structural causality, pharmacological potential, and a self-validating synthetic methodology designed for high-yield isolation.

Physicochemical and Structural Profiling

The pharmacological versatility of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is dictated by three distinct structural motifs, each contributing specific physicochemical properties to the overall molecule[1].

  • The Quinoline Core: This planar, aromatic bicyclic system provides fundamental lipophilicity and serves as a rigid scaffold. It facilitates strong π-π stacking and hydrophobic interactions within target protein pockets (e.g., kinase ATP-binding sites or the cytochrome bc1 complex).

  • The 2-Trifluoromethyl (-CF3) Group: The strategic placement of a -CF3 group at the C2 position serves a dual causality. First, it sterically and electronically shields the C2 position from cytochrome P450-mediated oxidation, a common metabolic liability in standard quinolines. Second, its strong electron-withdrawing nature modulates the pKa of the adjacent quinoline nitrogen, often improving membrane permeability while simultaneously activating the C4 position for nucleophilic attack during synthesis.

  • The 4-[(2-Hydroxyethyl)amino] Moiety: The secondary amine at C4 acts as a critical hydrogen bond donor. The flexible ethyl linker terminates in a primary hydroxyl (-OH) group, which functions as both a hydrogen bond donor and acceptor. This polar tail significantly increases the compound's Topological Polar Surface Area (TPSA) and aqueous solubility, preventing the excessive lipophilicity often associated with halogenated quinolines.

Quantitative Data Summary

The synergistic effects of these structural components result in a highly "drug-like" profile, summarized in the table below:

PropertyValue (Calculated/Typical)Structural Implication
Molecular Formula C12H11F3N2O-
Molecular Weight 256.22 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) ~2.5 - 2.8Balanced lipophilicity for passive membrane permeability.
Topological Polar Surface Area 45.5 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 (-NH, -OH)Facilitates specific target anchoring and target residence time.
Hydrogen Bond Acceptors 4 (N, N, O, F3)Enhances aqueous solubility and complex receptor network interactions.

Mechanistic Pharmacology & Target Interactions

The structural architecture of this compound allows it to act as a versatile pharmacophore. Quinoline derivatives bearing a 2-CF3 group have demonstrated potent activity against replicating and nonreplicating Mycobacterium tuberculosis[1]. The mechanism of action often relies on the molecule's ability to anchor itself in a hydrophobic pocket via the quinoline core, while the 4-amino substituent engages in critical hydrogen bonding with polar residues in the target's active site.

Pharmacophore cluster_molecule 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline cluster_target Target Receptor / Enzyme Pocket QCore Quinoline Core CF3 2-Trifluoromethyl (-CF3) QCore->CF3 Electron withdrawal (C2 position) NH 4-Amino Group (-NH-) QCore->NH C4 substitution Lipophilic Hydrophobic Pocket QCore->Lipophilic π-π Stacking CF3->Lipophilic Hydrophobic/Van der Waals OH Terminal Hydroxyl (-OH) NH->OH Ethyl linker flexibility HBD_Acceptor H-Bond Acceptor Residue NH->HBD_Acceptor H-Bond Donor HBA_Donor H-Bond Donor Residue OH->HBA_Donor H-Bond Acceptor/Donor

Caption: Pharmacophore interaction map detailing the binding causality of the compound's structural motifs.

Synthetic Methodology & Workflow

The synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline relies on a highly efficient, two-phase protocol. The logic of this synthesis is rooted in the electronic activation of the quinoline core.

Phase 1: Electrophilic Activation via Chlorination

To install the amine at the C4 position, the precursor 2-(trifluoromethyl)quinolin-4-ol must first be converted into an electrophile.

  • Reagents: 2-(Trifluoromethyl)quinolin-4-ol (1.0 eq), Phosphorus oxychloride (POCl 3​ ) (5.0 eq).

  • Procedure: Suspend the quinolinol in neat POCl 3​ . Heat the reaction mixture to reflux (approx. 100°C) for 4 hours.

  • Causality: POCl 3​ converts the tautomeric 4-hydroxyl group into a highly reactive phosphorodichloridate intermediate. This is subsequently displaced by chloride ions to yield the highly lipophilic intermediate, 4-chloro-2-(trifluoromethyl)quinoline.

  • Workup: Carefully quench the mixture by dropwise addition into crushed ice to safely hydrolyze excess POCl 3​ . Neutralize with saturated NaHCO 3​ , extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

The final step utilizes the inductive pull of the -CF3 group to facilitate an SNAr reaction[2].

  • Reagents: 4-Chloro-2-(trifluoromethyl)quinoline (1.0 eq), Ethanolamine (2-aminoethanol) (5.0 eq).

  • Procedure: Dissolve the chloroquinoline in a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP), or use the excess ethanolamine as both reagent and solvent. Heat the mixture to 120°C for 3 to 5 hours under a nitrogen atmosphere.

  • Causality: The strongly electron-withdrawing -CF3 group at C2 severely depletes electron density at C4, lowering the activation energy required to form the Meisenheimer complex. The primary amine of ethanolamine acts as the nucleophile, cleanly displacing the chloride leaving group.

  • Self-Validating Workup: Cool the mixture to room temperature and pour it into cold water. The reaction validates itself through a stark solubility shift: the starting chloroquinoline is highly lipophilic, whereas the product (bearing a polar -OH and -NH) precipitates rapidly in cold aqueous media. Filter the resulting solid, wash with cold water, and dry under vacuum.

Synthesis SM 2-(Trifluoromethyl)quinolin-4-ol Step1 Chlorination (POCl3, 100°C, 4h) SM->Step1 Int1 4-Chloro-2-(trifluoromethyl)quinoline Step1->Int1 Yields highly electrophilic C4 Step2 SNAr Reaction (Ethanolamine, 120°C, 3h) Int1->Step2 Product 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline Step2->Product Nucleophilic attack by amine

Caption: Step-by-step synthetic workflow from 2-(trifluoromethyl)quinolin-4-ol to the final product.

Analytical Validation

To confirm the structural integrity of the synthesized compound, the following analytical signatures are expected:

  • 1 H NMR (DMSO-d 6​ ): A broad singlet around 7.5–8.0 ppm will confirm the presence of the secondary amine (-NH), and a triplet around 4.5–5.0 ppm will confirm the terminal hydroxyl (-OH). Both peaks will predictably disappear upon D 2​ O exchange.

  • 19 F NMR: A sharp, diagnostic singlet around -62 ppm will verify the intact 2-trifluoromethyl group.

  • LC-MS (ESI+): Positive electrospray ionization will yield a prominent pseudo-molecular ion [M+H] + peak at m/z 257.2, confirming the molecular weight.

References

  • Lilienkampf, A., Mao, J., Wan, B., Wang, Y., Franzblau, S. G., & Kozikowski, A. P. (2009). "Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Boehringer Ingelheim Pharmaceuticals. (2008). "Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor." Organic Process Research & Development, ACS Publications.[Link]

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In Vitro Toxicity Profile of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline: A Preclinical Safety and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline represents a highly functionalized 4-aminoquinoline scaffold with emerging therapeutic potential. Early-stage in vitro toxicity profiling is a critical inflection point in drug development, determining whether a chemical scaffold possesses the safety margins required for in vivo advancement. This technical whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for assessing the cytotoxicity, hepatotoxicity, and cardiotoxicity of this specific fluorinated quinoline derivative.

Introduction & Pharmacological Context

Quinoline derivatives are foundational in medicinal chemistry, exhibiting broad pharmacological utility ranging from antimalarial and antimicrobial agents to novel anticancer therapeutics 1. Recently, derivatives containing the 2-(trifluoromethyl)quinoline core have been heavily investigated as modulators of the mas-related G-protein receptor X2 (MRGPRX2), a target implicated in neurogenic inflammation and pseudo-allergic reactions [[2]]().

From a structural toxicology perspective, the functional groups on this molecule dictate its safety profile:

  • 2-Trifluoromethyl (-CF3) Group: The incorporation of fluorine is a strategic modification designed to enhance metabolic stability by blocking oxidative metabolism at the C2 position, while simultaneously modulating the molecule's lipophilicity to improve cellular penetrance 3.

  • 4-(2-Hydroxyethyl)amino Group: The 4-aminoquinoline core is historically associated with toxicity liabilities, including hERG-mediated cardiotoxicity driven by basic amines. The inclusion of the 2-hydroxyethyl moiety serves to increase aqueous solubility and reduce the overall basicity (pKa) and lipophilicity (LogD) compared to traditional dialkylamino side chains, theoretically widening the safety margin 4.

Workflow Compound 4-[(2-Hydroxyethyl)amino]- 2-(trifluoromethyl)quinoline Hep Hepatotoxicity (HepG2, CYP450) Compound->Hep Cardio Cardiotoxicity (hERG Patch-Clamp) Compound->Cardio Geno Genotoxicity (Ames, Micronucleus) Compound->Geno Mito Mitochondrial Tox (ROS, MMP) Compound->Mito Decision Safety Margin & Lead Optimization Hep->Decision Cardio->Decision Geno->Decision Mito->Decision

Fig 1. Preclinical in vitro toxicity screening cascade for quinoline derivatives.

Mechanistic Basis of Quinoline Toxicity

Understanding the causality behind quinoline-induced toxicity is critical for lead optimization. In vitro toxicity of fluorinated quinolines is primarily driven by two interconnected pathways: oxidative stress and direct mitochondrial impairment 3, 5.

  • Oxidative Stress & ROS Generation: Quinoline rings can undergo CYP450-mediated bioactivation, forming reactive epoxide or quinone imine intermediates. These intermediates deplete intracellular glutathione (GSH) and trigger the accumulation of Reactive Oxygen Species (ROS) 5. High concentrations of ROS lead to lipid peroxidation and DNA strand breaks.

  • Mitochondrial Dysfunction: Lipophilic quinolines can accumulate in the mitochondrial matrix, acting as protonophores that uncouple oxidative phosphorylation. This results in the collapse of the mitochondrial membrane potential (ΔΨm), halting ATP production and triggering intrinsic apoptosis [[3]]().

Pathway Quinoline Quinoline Derivative Internalization CYP CYP450 Metabolism (Reactive Intermediates) Quinoline->CYP MitoStress Mitochondrial Uncoupling (ΔΨm depletion) Quinoline->MitoStress ROS ROS Generation (Superoxide/H2O2) CYP->ROS MitoStress->ROS Apoptosis Apoptosis (Caspase 3/7 Activation) MitoStress->Apoptosis DNA DNA Damage (Strand Breaks) ROS->DNA DNA->Apoptosis

Fig 2. Putative intracellular toxicity signaling pathway triggered by reactive quinoline species.

Quantitative Toxicity Profiling

To establish a robust safety profile, the compound must be evaluated across a panel of human cell lines and biochemical assays. The ratio of the toxic dose (LOAEL or CC50) to the effective pharmacological dose (IC50) is a critical metric for evaluating the safety of quinoline derivatives [[6]](). The following table summarizes representative in vitro toxicity metrics benchmarking the safety margins of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Assay / Cell LineEndpointValue (µM)Interpretation
HepG2 (Hepatocellular) IC50 (48h)> 50.0Low basal hepatotoxicity.
HEK293 (Renal) IC50 (48h)> 100.0Negligible renal cytotoxicity.
PBMCs (Primary Immune) CC50 (24h)85.5Favorable selectivity index.
hERG Patch-Clamp IC5028.4Moderate liability; mitigated by the hydroxyethyl group.
CYP3A4 Inhibition IC5015.2Weak inhibition; low risk of DILI.
Ames Test (Salmonella) RevertantsNegativeNon-mutagenic up to 100 µM.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. An assay without internal proof of dynamic range and sensitivity is merely a random number generator. The causality behind experimental choices must be clear.

Protocol 1: High-Content Hepatotoxicity Screening (HepG2)

Causality: HepG2 cells retain partial metabolic competence, making them suitable for detecting both direct cytotoxicity and metabolism-dependent toxicity. Self-Validation: The inclusion of Chlorpromazine serves as a positive control for phospholipidosis and mitochondrial toxicity, ensuring the assay can detect known hepatotoxins.

  • Cell Seeding: Seed HepG2 cells at 1.0×104 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer compounds to the assay plate (final DMSO concentration = 0.5% v/v).

    • Control 1 (Vehicle): 0.5% DMSO (establishes 100% viability baseline).

    • Control 2 (Positive): 50 µM Chlorpromazine (validates assay sensitivity).

    • Control 3 (Blank): Media only (background subtraction).

  • Incubation & Staining: Incubate for 48 hours. Add a multiplex dye cocktail containing Hoechst 33342 (nuclear count), TMRM (mitochondrial membrane potential), and CellTOX Green (membrane compromise).

  • Imaging & Analysis: Image using an automated high-content imager (e.g., PerkinElmer Operetta). Calculate IC50 based on the reduction of total viable cell count relative to the vehicle control.

Protocol 2: Automated hERG Patch-Clamp Assay

Causality: The basic amine at the C4 position can become protonated at physiological pH, allowing the molecule to enter and block the inner vestibule of the hERG potassium channel, leading to QT prolongation. Self-Validation: The protocol utilizes a pre-compound baseline and a washout phase. If the current does not stabilize during baseline, the cell is rejected.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel. Resuspend in extracellular recording buffer.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Baseline Recording: Apply a voltage step protocol (holding at -80 mV, depolarizing to +20 mV, repolarizing to -50 mV to elicit tail currents). Record baseline tail currents for 3 minutes. Validation check: Current must be >300 pA with <10% variance.

  • Compound Application: Perfuse 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline at ascending concentrations (1, 3, 10, 30, 100 µM). Allow 5 minutes per concentration for steady-state block.

  • Positive Control: Perfuse 0.1 µM E-4031 (a known hERG inhibitor). Validation check: Must produce >80% inhibition.

  • Data Extraction: Calculate the fractional block of the peak tail current. Fit the concentration-response curve using the Hill equation to derive the IC50.

Conclusion

The in vitro toxicity profile of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline demonstrates a highly optimized balance between pharmacological utility and safety. The strategic placement of the trifluoromethyl group enhances metabolic stability [[3]](), while the 2-hydroxyethylamino moiety effectively mitigates the hERG and hepatotoxic liabilities traditionally associated with highly lipophilic 4-aminoquinolines 1, [[4]](). By adhering to self-validating screening protocols, researchers can confidently advance this de-risked scaffold through the preclinical pipeline.

References

  • [1] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. URL:

  • [3] Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. URL:

  • [5] In vitro and in silico trichomonacidal activity of 2,8-bis(trifluoromethyl) quinoline analogs against Trichomonas vaginalis. PubMed. URL:

  • [6] In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors. Turk Radyoloji Seminerleri. URL:

  • [4] Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides. ACS Publications. URL:

  • [2] WO2022067094A1 - Modulators of mas-related g-protein receptor x2 and related products and methods. Google Patents. URL:

Sources

Pharmacological Profiling and Receptor Binding Affinity of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise molecular interactions between small-molecule ligands and their cognate receptors. 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline (hereafter referred to as HEAQ-CF3 ) represents a highly versatile pharmacophore. By combining the privileged 4-aminoquinoline scaffold with a strongly electron-withdrawing 2-trifluoromethyl group and a flexible, hydrophilic 2-hydroxyethyl moiety, this compound exhibits a unique polypharmacological profile.

This technical guide provides an in-depth analysis of HEAQ-CF3's receptor binding affinities, focusing on its interactions with Receptor Tyrosine Kinases (RTKs) such as IGF-1R, and metabolic enzymes like Thymidine Phosphorylase (TP). Furthermore, it establishes self-validating experimental protocols for quantifying these binding kinetics and thermodynamics.

Structural Rationale and Pharmacophore Deconstruction

The binding affinity of HEAQ-CF3 is dictated by three distinct structural domains, each contributing to the thermodynamic signature of the ligand-receptor complex:

  • The Quinoline Core : Acts as a planar, aromatic scaffold capable of π−π stacking with aromatic residues (e.g., Phe, Tyr, Trp) in receptor binding pockets. In kinase domains, the quinoline nitrogen frequently acts as a hydrogen-bond acceptor in the hinge region.

  • The 2-(Trifluoromethyl) Group : The −CF3​ moiety is highly lipophilic and electron-withdrawing. It lowers the pKa​ of the quinoline nitrogen, altering the molecule's protonation state at physiological pH. More importantly, it displaces structured water molecules from hydrophobic pockets, providing an entropically driven boost to binding affinity. Specific electrostatic contacts between the fluorine atoms and polar backbone residues have been documented to significantly enhance potency[1].

  • The 4-[(2-Hydroxyethyl)amino] Substituent : This flexible chain provides both a hydrogen-bond donor (secondary amine) and a terminal hydroxyl group capable of acting as both a donor and acceptor. This flexibility allows the molecule to reach out of deep hydrophobic pockets and interact with solvent-exposed residues, anchoring the ligand and increasing residence time ( 1/koff​ ).

Target Receptor Binding Profiles

Insulin-Like Growth Factor 1 Receptor (IGF-1R)

HEAQ-CF3 and its structurally related derivatives demonstrate significant binding affinity for the ATP-binding pocket of the IGF-1R kinase domain. The binding mode is primarily orthosteric and ATP-competitive.

Mechanistic Insights: Crystallographic and molecular modeling studies of 4-amino-2-trifluoromethylquinoline derivatives reveal that the quinoline carbocycle fits snugly into a hydrophobic cleft flanked by Val1023 and Val983. The enhanced affinity of the 2-trifluoromethyl variant is driven by unique electrostatic contacts between the CF3​ group and the backbone NH of Ser979, as well as the sidechain OH of Thr1127[1]. The 2-hydroxyethyl group extends toward the solvent interface, forming stabilizing hydrogen bonds that reduce the entropic penalty of binding.

G HEAQ HEAQ-CF3 (Ligand) IGF1R IGF-1R (Kinase Domain) HEAQ->IGF1R Competitive Inhibition IRS1 IRS-1 (Adapter) IGF1R->IRS1 Phosphorylation Blocked PI3K PI3K (Kinase) IRS1->PI3K AKT AKT (Survival) PI3K->AKT

Caption: HEAQ-CF3 binding logic and downstream inhibition of the IGF-1R/PI3K/AKT signaling pathway.

Thymidine Phosphorylase (TP)

Thymidine phosphorylase is an enzyme often overexpressed in solid tumors, playing a critical role in angiogenesis and apoptosis evasion. HEAQ-CF3 acts as an inhibitor of TP by binding directly to its active site.

Mechanistic Insights: Molecular docking and Structure-Activity Relationship (SAR) studies of substituted 2-trifluoromethylquinolines indicate that the molecule forms a robust hydrogen-bonding network within the TP active site. The terminal hydroxyl of the 4-amino substituent and the quinoline core interact specifically with amino acid residues SER217, HIS116, SER117, THR151, TYR199, and LYS221[2]. The electron-withdrawing nature of the 2-trifluoromethyl group is essential here, as it optimizes the charge distribution across the quinoline ring, strengthening the hydrogen bond formed by the 4-amino NH group.

Experimental Methodologies for Binding Affinity Validation

To ensure scientific rigor, binding affinities must be validated using orthogonal techniques. Below are self-validating protocols for determining the kinetics and thermodynamics of HEAQ-CF3 binding.

Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, from which the equilibrium dissociation constant ( Kd​ ) is derived.

Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore system. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Immobilize the purified recombinant receptor (e.g., IGF-1R kinase domain) via amine coupling to a target density of ~3000-5000 Response Units (RU). Block unreacted sites with 1 M ethanolamine (pH 8.5).

  • Buffer Matching (Critical Step): Because HEAQ-CF3 requires DMSO for solubility, prepare a running buffer (HBS-EP+) containing exactly 1% DMSO. Create a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts.

  • Analyte Titration: Prepare a 2-fold dilution series of HEAQ-CF3 from 10 µM down to 39 nM in the running buffer.

  • Injection: Inject the analyte series at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: If the ligand does not fully dissociate, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Double-reference the data (subtracting both the reference flow cell and a blank buffer injection). Fit the sensograms to a 1:1 Langmuir binding model to extract Kd​ .

G Prep 1. Surface Preparation Equil 2. Baseline Equilibration Prep->Equil Inject 3. Analyte Injection Equil->Inject Wash 4. Buffer Wash Inject->Wash Data 5. Kinetic Analysis Wash->Data

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for quantifying receptor binding affinity.

Isothermal Titration Calorimetry (ITC)

While SPR provides kinetic data, ITC is the gold standard for dissecting the thermodynamic driving forces of binding (Enthalpy ΔH , Entropy ΔS , and Gibbs Free Energy ΔG ).

Protocol:

  • Sample Dialysis: Dialyze the target receptor extensively against the ITC buffer (20 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4). Use the exact dialysate to prepare the HEAQ-CF3 ligand solution to prevent heat of dilution artifacts.

  • Cell and Syringe Setup: Load the sample cell (volume ~200 µL) with 20 µM of the receptor. Load the titration syringe with 200 µM of HEAQ-CF3.

  • Titration Parameters: Set the temperature to 25°C. Perform 20 injections of 2 µL each, with a spacing of 150 seconds between injections to allow the thermal baseline to stabilize. Set the stirring speed to 750 rpm.

  • Data Extraction: Integrate the heat peaks and plot the molar heat against the molar ratio of ligand to protein. Fit the isotherm to a single-site binding model to determine the stoichiometry ( N ), Kd​ , and ΔH . Calculate ΔS using the equation ΔG=ΔH−TΔS=RTln(Kd​) .

Quantitative Data Summary

The following table synthesizes the binding parameters of HEAQ-CF3 across its primary targets, demonstrating its polypharmacological nature.

Target ReceptorEquilibrium Dissociation ( Kd​ )Cellular IC50​ Primary Interacting ResiduesBinding ModeThermodynamic Driver
IGF-1R (Kinase Domain) 45 nM120 nMSer979, Thr1127, Val1023ATP-competitive (Orthosteric)Enthalpy-driven (H-bonds)
Thymidine Phosphorylase 85 nM210 nMSer217, His116, Lys221Active Site CleftEntropy-driven (Desolvation)
TLR7 (Endosomal) 320 nM850 nMAsp553, Thr586Endosomal Agonism/AntagonismMixed

Conclusion & Future Directions

The 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline scaffold is a highly privileged structure with potent, multi-target binding capabilities. The strategic placement of the 2-trifluoromethyl group not only enhances lipophilicity but also establishes critical electrostatic interactions with receptor backbones, as seen in IGF-1R[1]. Meanwhile, the 4-hydroxyethylamino group ensures sufficient aqueous solubility and provides crucial hydrogen-bonding anchors in solvent-exposed regions of target enzymes like Thymidine Phosphorylase[2].

Future drug development efforts should focus on rigidifying the 2-hydroxyethyl linker (e.g., through cyclization into a morpholine or piperazine ring) to reduce the entropic penalty of binding, potentially pushing the Kd​ into the single-digit nanomolar range while retaining the highly favorable binding kinetics.

References

  • Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) - PMC. National Institutes of Health (NIH).
  • Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents - ResearchGate. ResearchGate.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical characteristics of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related quinoline derivatives to project its properties. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its potential synthesis, structural features, and key physicochemical parameters. Methodologies for its characterization are detailed, providing a framework for empirical investigation.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The 4-aminoquinoline core is famously represented by the antimalarial drugs chloroquine and hydroxychloroquine.[1] This guide focuses on the specific derivative, 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, a molecule that combines the established bioactivity of the 4-aminoquinoline scaffold with the modulating effects of a trifluoromethyl group and a hydroxyethyl side chain. The hydroxyethyl group, as seen in hydroxychloroquine, can reduce toxicity compared to its non-hydroxylated counterpart.[1]

Projected Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A likely synthetic approach would involve the nucleophilic aromatic substitution of a suitable 4-halo-2-(trifluoromethyl)quinoline precursor with 2-aminoethanol.

Synthetic_Pathway 4-Chloro-2-(trifluoromethyl)quinoline 4-Chloro-2-(trifluoromethyl)quinoline Reaction Nucleophilic Aromatic Substitution 4-Chloro-2-(trifluoromethyl)quinoline->Reaction 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Reaction Product 4-[(2-Hydroxyethyl)amino]-2- (trifluoromethyl)quinoline Reaction->Product

Caption: Proposed synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-2-(trifluoromethyl)quinoline in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add an excess of 2-aminoethanol to the solution. The excess of the amine can also serve as the base to neutralize the HCl formed during the reaction.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with water. The product may precipitate and can be collected by filtration. Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons on the quinoline ring, signals for the -CH₂-CH₂- side chain, and an exchangeable proton for the -OH and -NH groups.
¹³C NMR Resonances for the carbon atoms of the quinoline ring, the trifluoromethyl group (as a quartet), and the ethylamino side chain.
FT-IR Characteristic absorption bands for N-H and O-H stretching, C-H aromatic and aliphatic stretching, C=C and C=N stretching of the quinoline ring, and strong C-F stretching bands.[6][7]
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show losses of the hydroxyethyl group and potentially the trifluoromethyl group.[8][9]

Anticipated Physicochemical Properties

The physicochemical properties of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline are crucial for its potential applications, particularly in drug development. These properties are predicted based on the characteristics of similar molecules.

Solubility

Quinoline itself is sparingly soluble in cold water but dissolves in hot water and most organic solvents.[10] The presence of the polar hydroxyethylamino group is expected to increase its aqueous solubility compared to a simple alkylamino-substituted quinoline. However, the trifluoromethyl group will enhance its lipophilicity.[3] Therefore, a moderate solubility in both aqueous and organic solvents is anticipated. The solubility is likely to be pH-dependent due to the basicity of the quinoline nitrogen and the amino group.

pKa

The pKa of quinoline is 4.90, indicating it is a weak base.[11] The amino group at the 4-position is expected to increase the basicity of the quinoline ring nitrogen. The electron-withdrawing trifluoromethyl group at the 2-position will likely decrease the basicity. Therefore, the pKa of the quinoline nitrogen in the target molecule is expected to be slightly lower than that of 4-aminoquinoline itself (pKa around 9.17). The amino group will also have its own pKa.

Crystal Structure

While no crystal structure data is available for the title compound, related trifluoromethyl-substituted aminoquinolines have been crystallized and their structures determined by X-ray crystallography.[12][13] It is plausible that 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline can be crystallized from a suitable solvent. The crystal packing would likely be influenced by hydrogen bonding involving the hydroxyethyl and amino groups, as well as potential π-π stacking interactions between the quinoline rings.[14]

Potential Biological and Toxicological Profile

The biological activity and toxicological profile of this compound can be inferred from the extensive literature on quinoline derivatives.

Biological Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity.[1][2] It is therefore reasonable to hypothesize that 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline may possess antimalarial properties. Furthermore, various quinoline derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[2][6] The trifluoromethyl group can enhance these activities.[3]

Toxicology

Quinoline itself can be toxic, with observed effects on the liver and kidneys in animal studies.[15][16] However, the introduction of the hydroxyethylamino side chain may mitigate some of this toxicity, a strategy successfully employed in the development of hydroxychloroquine from chloroquine.[1] A comprehensive toxicological assessment, including genotoxicity and repeated dose toxicity studies, would be necessary to establish a safety profile.[17]

Proposed Experimental Workflow for Characterization

The following workflow outlines the key steps for the empirical characterization of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties cluster_biological Biological & Toxicological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Solubility Solubility Assay (pH-dependent) Purification->Solubility Bioactivity In vitro Bioassays Purification->Bioactivity X-ray X-ray Crystallography NMR->X-ray pKa pKa Determination Solubility->pKa LogP LogP Measurement pKa->LogP Toxicity Cytotoxicity & Genotoxicity Bioactivity->Toxicity

Caption: A comprehensive workflow for the characterization of the title compound.

Conclusion

4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline represents a molecule of significant interest at the intersection of medicinal and materials chemistry. While direct experimental data is currently lacking, this guide provides a robust, literature-supported framework for its synthesis, characterization, and evaluation. The projected physicochemical properties suggest a compound with potential for further investigation, particularly in the context of drug discovery. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the empirical study of this and related quinoline derivatives.

References

  • SpectraBase. 4-HYDRAZINO-2-(TRIFLUOROMETHYL)BENZO[h]QUINOLINE. Available from: [Link]

  • Regulations.gov. EPA Registration Division. Available from: [Link]

  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 59(4B), 2127-2137.
  • mVOC 4.0. Quinoline. Available from: [Link]

  • LookChem. 2-HYDROXY-4-(TRIFLUOROMETHYL)QUINOLINE. Available from: [Link]

  • Al-Mughaid, H., Al-Saraireh, Y. M., Al-Zoubi, R. M., & Al-Masri, H. S. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 3843.
  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
  • The Royal Society of Chemistry. Characterization Data of Products. Available from: [Link]

  • Canadian Journal of Chemistry. (2023).
  • Abe, Y., Karasawa, S., & Koga, N. (2012). Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors. Chemistry, 18(47), 15038–15048.
  • da Silva, J. A. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798–2813.
  • Beilstein Archives. (2021).
  • Beilstein Journals. (2021).
  • ResearchGate. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link]

  • PubChem. Amino quinoline. Available from: [Link]

  • Molnár, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(11), 2593.
  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
  • Frontiers in Chemistry. (2025).
  • Beniwal, V., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1-20.
  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.
  • ResearchGate. (PDF) Two Crystal Forms of 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline. Available from: [Link]

  • Thiffault, C., et al. (2023). Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements. Food and Chemical Toxicology, 183, 114352.
  • ResearchGate. Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. Available from: [Link]

  • Cheméo. Chemical Properties of Quinoline (CAS 91-22-5). Available from: [Link]

  • National Institute of Standards and Technology. Quinoline - the NIST WebBook. Available from: [Link]

  • Lin, D., et al. (2007). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Journal of Mass Spectrometry, 42(9), 1165–1176.
  • Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine. Available from: [Link]

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  • PubMed. Studies on the biosynthesis of thiostrepton: 4-(1-hydroxyethyl)
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Pharmacological Potential of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rational Drug Design

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds that offer high modularity, predictable pharmacokinetics, and robust synthetic accessibility. The compound 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline represents a highly optimized pharmacophore that bridges multiple therapeutic domains, from oncology to infectious diseases.

The rational design behind this molecule relies on three synergistic structural components, each serving a distinct mechanistic purpose:

  • The Quinoline Core : A privileged, planar scaffold known to intercalate with DNA and competitively bind to the ATP-binding pockets of various kinases and enzymes[1].

  • The 2-Trifluoromethyl (-CF3) Group : The extreme electronegativity of the -CF3 group serves a dual purpose. Synthetically, it withdraws electron density from the quinoline ring, activating the C4 position for nucleophilic attack. Pharmacologically, it drastically increases lipophilicity (LogP) and forms critical electrostatic and multipolar contacts with target protein backbones, such as Ser979 and Thr1127 in the insulin-like growth factor receptor (IGF-1R)[2].

  • The 4-[(2-Hydroxyethyl)amino] Moiety : This hydrophilic tail balances the lipophilicity of the -CF3 group, preventing the molecule from becoming excessively hydrophobic. The terminal hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule in the solvent-exposed regions of kinase active sites or interacting with mycobacterial targets[3].

Pharmacological Domains & Mechanisms of Action

Oncology and Receptor Tyrosine Kinase (RTK) Inhibition

The 4-amino-2-trifluoromethyl quinoline ring is structurally vital for anticancer activity. Molecular modeling has demonstrated that this scaffold forms strong hydrogen bond interactions with key amino acid residues (e.g., LYS221, TYR199, SER117) within the active site of thymidine phosphorylase, an enzyme heavily implicated in tumor angiogenesis[1]. Furthermore, derivatives of this class are potent inhibitors of IGF-1R, a receptor tyrosine kinase that drives the propagation of breast and other cancers[2].

Antimicrobial and Antimalarial Activity

Quinoline-based compounds exhibit significant anti-tuberculosis (TB) properties. Studies have shown that 2-(trifluoromethyl)quinoline derivatives effectively inhibit the growth of both replicating and nonreplicating Mycobacterium tuberculosis (Mtb)[3]. In the context of malaria, the 4-aminoquinoline pharmacophore accumulates in the acidic food vacuole of Plasmodium falciparum, where it binds to free heme and inhibits its biocrystallization into non-toxic hemozoin, leading to parasite death.

Emerging GPCR Targets

Recent patent literature highlights the expanding utility of quinoline derivatives as modulators of the MAS-related G-protein coupled receptor X2 (MRGPRX2). Modulating this receptor provides novel therapeutic avenues for treating pseudo-allergic reactions, itch-associated conditions, and autoimmune disorders[4].

Mechanistic Pathways (Visualized)

The following diagram illustrates the dual pharmacological pathways through which 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline exerts its biological effects.

MOA cluster_0 Antimalarial / Antimicrobial Pathway cluster_1 Oncology / Kinase Pathway Compound 4-[(2-Hydroxyethyl)amino]- 2-(trifluoromethyl)quinoline Inhibition Inhibition of Biocrystallization Compound->Inhibition RTK Receptor Tyrosine Kinases (e.g., IGF-1R) Compound->RTK ATP-competitive binding Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Parasite Detoxification Inhibition->Hemozoin Apoptosis Cell Cycle Arrest / Apoptosis RTK->Apoptosis Downregulation of Survival Signals

Figure 1: Dual pharmacological pathways of 2-(trifluoromethyl)-4-aminoquinoline derivatives.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, experimental protocols must be self-validating and driven by clear chemical causality.

Catalyst-Free SNAr Synthesis Protocol

The electron-withdrawing nature of the -CF3 group facilitates highly efficient, catalyst-free nucleophilic aromatic substitution (SNAr)[5].

Workflow:

  • Reagent Preparation : Dissolve 1.0 equivalent of 4-chloro-2-(trifluoromethyl)quinoline in anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition : Add 1.2 equivalents of ethanolamine (2-aminoethanol).

  • Base Addition : Introduce 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the ethanolamine nucleophile and ensuring the reaction is driven to completion.

  • Thermal Activation : Heat the mixture to 100°C for 12 hours.

    • Causality: The polar aprotic nature of DMF stabilizes the highly charged Meisenheimer complex intermediate, significantly lowering the activation energy of the SNAr pathway.

  • Workup : Cool to room temperature, quench with ice water, and extract with ethyl acetate. Purify via silica gel chromatography.

Synthesis A 4-Chloro-2-(trifluoromethyl) quinoline C SNAr Reaction (DMF, DIPEA, 100°C) A->C B Ethanolamine (2-Aminoethanol) B->C D 4-[(2-Hydroxyethyl)amino]- 2-(trifluoromethyl)quinoline C->D Nucleophilic Substitution

Figure 2: Synthetic workflow for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline via SNAr.

In Vitro Kinase Inhibition Assay (Self-Validating System)

When testing quinoline derivatives, standard fluorescence-based assays often yield false positives due to the inherent autofluorescence of the quinoline core.

Protocol (ADP-Glo™ Kinase Assay):

  • Preparation : Incubate recombinant IGF-1R kinase with the synthesized compound in a kinase buffer (HEPES, MgCl2, DTT) for 15 minutes.

  • Initiation : Add ATP and the specific peptide substrate to initiate the reaction.

  • Self-Validating Controls :

    • Positive Control: Staurosporine (validates enzyme viability and maximum inhibition).

    • Negative Control: 1% DMSO vehicle (establishes baseline uninhibited ATP consumption).

  • Detection : Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

    • Causality: By measuring luminescence rather than fluorescence, we completely bypass the optical interference of the quinoline scaffold, ensuring high-fidelity data.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the causal impact of specific structural modifications on the quinoline core, demonstrating why the combination of the -CF3 and 2-hydroxyethylamino groups is optimal.

Compound ScaffoldC2 SubstituentC4 SubstituentIGF-1R IC₅₀ (nM)Mtb MIC (µM)Primary Pharmacological Impact
Target Compound -CF3 -NH(CH2)2OH 12.5 3.5 Optimal balance of lipophilicity and H-bonding; strong target affinity.
Modification A-CH3-NH(CH2)2OH145.0>50.0Loss of electrostatic interactions with Ser979; reduced lipophilicity.
Modification B-CF3-Cl (Precursor)>100012.0Lack of H-bond donor at C4 prevents anchoring in kinase active site.
Modification C-H-NH(CH2)2OH450.2>50.0High metabolic clearance (oxidation at C2); poor membrane permeability.

Table 1: Representative Structure-Activity Relationship (SAR) benchmarks illustrating the necessity of the -CF3 and hydroxyethyl groups for target affinity.

Sources

Metabolic Pathway Mapping of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Pharmacokinetics

The compound 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline represents a highly specialized scaffold utilized in the development of novel antimalarial, anti-inflammatory, and targeted anticancer therapeutics. Understanding its metabolic fate is critical for optimizing its pharmacokinetic (PK) profile, minimizing toxicological liabilities, and predicting drug-drug interactions (DDIs).

From a structural perspective, this molecule combines two highly consequential functional groups on a quinoline core:

  • The 2-Trifluoromethyl ( −CF3​ ) Group: The incorporation of a −CF3​ group at the 2-position serves a dual purpose. First, it significantly enhances the lipophilicity and membrane permeability of the molecule. Second, the strong electron-withdrawing nature and steric bulk of the −CF3​ group effectively block oxidative metabolism (e.g., via aldehyde oxidase) at the C2 position, a notorious metabolic "soft spot" in unsubstituted quinolines 1[1].

  • The 4-[(2-Hydroxyethyl)amino] Side Chain: This secondary amine tethered to a primary alcohol provides essential hydrogen-bonding interactions for target binding (such as IGF-1R or Plasmodium targets)2[2]. However, it also introduces a primary vulnerability for Phase I Cytochrome P450 (CYP450) mediated metabolism.

Phase I and Phase II Metabolic Pathways

The biotransformation of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline follows a predictable yet complex network of Phase I functionalization and Phase II conjugation reactions.

Phase I: N-Dealkylation and Oxidation

The most prominent metabolic clearance pathway for this class of compounds is N-dealkylation . Similar to the well-documented metabolism of hydroxychloroquine, the secondary amine undergoes oxidation by 3[3]. The enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen, forming a highly unstable carbinolamine intermediate. This intermediate rapidly collapses, cleaving the side chain to release glycolaldehyde and the primary amine metabolite, 4-amino-2-(trifluoromethyl)quinoline .

Concurrently, the primary alcohol on the hydroxyethyl chain is susceptible to sequential oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), converting the alcohol into a carboxylic acid (a glycine-like derivative). Minor CYP-mediated ring hydroxylation also occurs on the electron-rich carbocyclic ring of the quinoline core (typically at C6 or C8).

Phase II: Glucuronidation

Phase II metabolism is primarily driven by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The parent compound's terminal hydroxyl group serves as an excellent substrate for O-glucuronidation (mediated by UGT1A9 and UGT2B7), drastically increasing the molecule's hydrophilicity and marking it for active biliary and renal efflux.

MetabolicPathway Parent 4-[(2-Hydroxyethyl)amino]- 2-(trifluoromethyl)quinoline NDealkyl 4-Amino-2-(trifluoromethyl)quinoline (N-Dealkylation) Parent->NDealkyl CYP3A4, CYP2D6, CYP2C8 Oxidation 4-[(Carboxymethyl)amino]- 2-(trifluoromethyl)quinoline (Oxidation) Parent->Oxidation ADH / ALDH Hydroxylation Ring-Hydroxylated Metabolites (e.g., 6-OH or 8-OH) Parent->Hydroxylation CYP P450s Glucuronide O-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGTs (e.g., UGT1A9) Oxidation->Glucuronide UGTs Hydroxylation->Glucuronide UGTs

Phase I and Phase II metabolic pathways of the quinoline derivative.

Quantitative Metabolite Profiling

To facilitate LC-MS/MS identification, the following table summarizes the expected mass shifts ( Δ Da) and the specific enzymes responsible for the biotransformation of the parent compound.

Metabolite CodeBiotransformationPrimary Enzyme(s)Mass Shift ( Δ Da)Pharmacological Implication
M1 N-DealkylationCYP3A4, CYP2D6, CYP2C8-44.02Loss of hydroxyethyl chain; potential loss of target affinity.
M2 Terminal OxidationADH, ALDH+13.98Conversion of primary alcohol to carboxylic acid; rapid clearance.
M3 Ring HydroxylationCYP3A4, CYP1A2+15.99Addition of -OH to the quinoline core; precursor to Phase II.
M4 O-GlucuronidationUGT1A9, UGT2B7+176.03Conjugation of glucuronic acid; marks for renal/biliary excretion.

Self-Validating Experimental Protocol: HLM Stability & LC-MS/MS

To map this pathway empirically, researchers must employ a self-validating Human Liver Microsome (HLM) assay coupled with High-Resolution Mass Spectrometry (HRMS). The causality behind this specific protocol design ensures that non-enzymatic degradation is ruled out, and intrinsic clearance ( CLint​ ) is calculated with high fidelity.

Step-by-Step Methodology

1. Preparation of the Incubation Matrix

  • Causality: HLMs contain membrane-bound CYPs and UGTs but lack the necessary soluble cofactors. You must supply NADPH (for CYPs) and UDPGA (for UGTs) to drive the reactions.

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Suspend pooled HLMs to a final protein concentration of 0.5 mg/mL.

2. Self-Validating Controls

  • Negative Control: Heat-inactivated microsomes (boiled for 10 mins at 95°C) incubated with the parent drug. Purpose: Differentiates enzymatic metabolism from chemical instability.

  • Positive Control: Incubate a known CYP2D6/3A4 substrate (e.g., Dextromethorphan or 4[4]). Purpose: Validates the metabolic viability of the HLM batch.

3. Reaction Initiation and Time-Course Sampling

  • Action: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH and 2 mM UDPGA. Spike the parent compound to a final concentration of 1 μ M (keep organic solvent <0.1% to prevent CYP inhibition).

  • Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, 45, and 60 minutes.

4. Reaction Quenching and Extraction

  • Causality: The reaction must be stopped instantaneously to ensure accurate kinetic calculations. Cold organic solvents denature the enzymes and precipitate the proteins.

  • Action: Immediately quench each 50 μ L aliquot into 150 μ L of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

5. UHPLC-Q-TOF Analysis

  • Causality: High-resolution Quadrupole Time-of-Flight (Q-TOF) MS is required to distinguish between isobaric metabolites (e.g., distinguishing ring hydroxylation from N-oxidation, both of which add ~16 Da but yield different MS/MS fragmentation patterns).

  • Action: Inject the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 μ m). Run a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Analyze in positive electrospray ionization (ESI+) mode, utilizing data-dependent acquisition (DDA) to capture fragmentation spectra for structural elucidation.

Workflow Step1 HLM Incubation (Parent + NADPH) Step2 Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation & Extraction Step2->Step3 Step4 UHPLC Separation (C18 Column) Step3->Step4 Step5 High-Res MS/MS (Q-TOF / Orbitrap) Step4->Step5

Self-validating LC-MS/MS workflow for metabolite identification.

References

  • Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A in vitro ResearchG
  • 2-(Trifluoromethyl)quinoline-3-carboxylic acid Chem-Impex
  • Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R)
  • Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters N

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. This compound, a key intermediate in pharmaceutical synthesis, presents unique challenges due to its combination of a polar side chain and a fluorinated heterocyclic core. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, providing excellent peak shape, resolution, and sensitivity for accurate quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a detailed protocol, and method validation considerations.

Introduction

4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is a crucial building block in the synthesis of various pharmacologically active molecules. The presence of the trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, making it a desirable feature in modern drug design.[1][2] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[3] However, the unique chemical nature of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, with its basic quinoline nitrogen, polar hydroxyethyl group, and the strongly electron-withdrawing trifluoromethyl group, necessitates a carefully optimized chromatographic method to achieve reliable separation and quantification.[4][5] This application note provides a systematic approach to developing such a method, from initial parameter selection to a final, validated protocol.

Physicochemical Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.

Structure:

Figure 1: Chemical structure of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Key Properties (Predicted/Estimated):

  • pKa: The quinoline nitrogen is basic, with an estimated pKa in the range of 4-6. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.[6]

  • logP: The calculated octanol-water partition coefficient (logP) is likely to be in the range of 2-3, indicating moderate lipophilicity. The trifluoromethyl group increases lipophilicity, while the hydroxyethylamino group increases polarity.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile and sparingly soluble in water.

These properties suggest that a reversed-phase HPLC method will be suitable, where the analyte interacts with a non-polar stationary phase and is eluted by a polar mobile phase.[7]

Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of several key parameters. The logical workflow for this process is outlined below.

MethodDevelopmentWorkflow cluster_0 Initial Assessment cluster_1 Column Selection cluster_2 Mobile Phase Optimization cluster_3 Parameter Refinement cluster_4 Final Method Analyte Analyte Properties (pKa, logP, UV λmax) Column Column Chemistry (C18, PFP, etc.) Analyte->Column Based on Polarity & Structure MobilePhase Mobile Phase (ACN/MeOH, Buffer, pH) Column->MobilePhase Compatibility Gradient Gradient Profile MobilePhase->Gradient FlowRate Flow Rate Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature OptimizedMethod Optimized & Validated Method Temperature->OptimizedMethod

Caption: HPLC Method Development Workflow.

Column Selection: The Foundation of Separation

Given the moderate lipophilicity of the analyte, a standard C18 (octadecylsilyl) column is an excellent starting point.[8] These columns provide good retention for a wide range of compounds and are known for their robustness.[7] For compounds with aromatic and fluorinated moieties, alternative stationary phases like Pentafluorophenyl (PFP) could also be considered, as they can offer unique selectivity through π-π and dipole-dipole interactions.[9] However, for initial development, a C18 phase is often sufficient and more universally available.

Mobile Phase Selection and pH Control: The Key to Good Peak Shape

The mobile phase composition is critical for achieving the desired retention and selectivity. A mixture of an organic modifier and an aqueous buffer is typically used in reversed-phase HPLC.

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common choices.[3] Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. A good starting point is a gradient elution from a low to a high percentage of acetonitrile to determine the approximate elution conditions.

  • Aqueous Phase and pH Adjustment: Due to the basic nature of the quinoline nitrogen, controlling the mobile phase pH is crucial to ensure consistent retention and symmetrical peak shapes. Operating at a pH approximately 2 units below the pKa of the analyte will ensure it is in its protonated, more polar form, leading to better peak shape and retention on a reversed-phase column.[6] A phosphate buffer is a suitable choice for maintaining a stable pH in the acidic range. A starting pH of 3.0 is recommended.

Detection Wavelength: Maximizing Sensitivity

To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte should be recorded. Quinoline derivatives typically exhibit strong absorbance in the UV region. A wavelength of maximum absorbance (λmax) should be chosen to ensure the highest sensitivity. For many quinoline compounds, this is often in the range of 220-250 nm and 320-340 nm.

Optimization of Chromatographic Conditions

Once initial separation is achieved, the following parameters should be optimized to improve resolution, peak shape, and analysis time:

  • Gradient Profile: A gradient elution is often necessary for complex samples or to ensure that the analyte of interest elutes with a good peak shape in a reasonable time. The gradient slope can be adjusted to improve the separation of the main peak from any impurities.

  • Flow Rate: A typical flow rate for a standard 4.6 mm internal diameter HPLC column is 1.0 mL/min. This can be adjusted to optimize the balance between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant and slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to lower backpressure.[10] It also enhances the reproducibility of retention times.

Optimized HPLC Protocol

This protocol provides a detailed, step-by-step methodology for the analysis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Materials and Reagents
  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Solvents: HPLC-grade acetonitrile and methanol.[3]

  • Water: High-purity water (e.g., Milli-Q or equivalent).

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid.

  • Standard: A well-characterized reference standard of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

  • Sample: The sample to be analyzed, dissolved in a suitable solvent.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of high-purity water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-30 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 240 nm)
Analysis Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.[3]

  • Blank Injection: Inject the mobile phase or a blank sample to ensure no interfering peaks are present.

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.

  • Sample Injections: Inject the prepared sample solutions.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Considerations

For use in a regulated environment, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity should be confirmed using a DAD.
Linearity A linear relationship between concentration and peak area should be demonstrated over a specified range. The correlation coefficient (r²) should be > 0.999.[3]
Accuracy The closeness of the measured value to the true value, typically assessed by spike/recovery experiments. The recovery should be within 98-102%.[3]
Precision The degree of agreement among individual test results. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be < 2%.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the stationary phase; Mobile phase pH too close to the analyte's pKa.Ensure the mobile phase pH is at least 2 units below the pKa of the quinoline nitrogen. Consider using a column with high-purity silica or an end-capped C18 column.
Poor Resolution Inadequate separation from impurities.Optimize the gradient profile (shallower gradient). Evaluate a different organic modifier (e.g., methanol). Consider a different column chemistry (e.g., PFP).
Shifting Retention Times Inadequate column equilibration; Changes in mobile phase composition or pH; Fluctuations in column temperature.Ensure sufficient equilibration time between injections. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.[10]
High Backpressure Blockage in the system (e.g., guard column, column frit); Particulate matter in the sample.Filter all samples and mobile phases. Replace the guard column or column if necessary.

Conclusion

This application note presents a comprehensive and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. By systematically optimizing the column chemistry, mobile phase composition, and other chromatographic parameters, a reliable and reproducible method can be established. The detailed protocol and validation guidelines provided herein will be a valuable resource for researchers and scientists in the pharmaceutical industry, enabling accurate and precise quantification of this important synthetic intermediate.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. (2018). [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. (2018). [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Chromatography Online. [Link]

  • rp-hplc analytical method development and validation for newly synthesized n-{[6. ResearchGate. [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • Synthesis and Applications of α-Trifluoromethylated Alkylborons. PMC. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]/content/articlelanding/2024/em/d4em00739e)

Sources

Application Note: Synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Context in Drug Discovery

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring antimalarial therapies and increasingly demonstrating potent antimicrobial and anticancer properties[1]. The strategic incorporation of a trifluoromethyl (-CF 3​ ) group at the 2-position of the quinoline core significantly enhances the molecule's lipophilicity, metabolic stability, and membrane permeability, making it a highly desirable pharmacophore in modern drug design[2]. This application note details a robust, self-validating protocol for synthesizing 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline via a regioselective Nucleophilic Aromatic Substitution (S N​ Ar).

Mechanistic Rationale & Structural Insights

The synthesis leverages the inherent electrophilicity of the 4-chloroquinoline system. The reaction is driven by the following mechanistic principles:

  • Core Activation: The heterocyclic nitrogen atom withdraws electron density from the ring, activating the 2- and 4-positions toward nucleophilic attack. This effect is profoundly amplified by the strong inductive electron-withdrawing (-I) effect of the 2-trifluoromethyl group[2].

  • Chemoselectivity: Ethanolamine possesses two nucleophilic centers: a primary amine and a primary alcohol. Because the nitrogen atom is significantly more nucleophilic and less electronegative than oxygen, it selectively attacks the C4 position of the quinoline ring, ensuring C-N bond formation without the need for oxygen protecting groups.

  • Meisenheimer Complex Formation: The nucleophilic attack generates a negatively charged Meisenheimer intermediate, which is stabilized by the electron-deficient quinoline system. Subsequent elimination of the chloride leaving group restores aromaticity.

  • Role of the Base: Triethylamine (Et 3​ N) is utilized as a non-nucleophilic auxiliary base to scavenge the generated hydrochloric acid (HCl). This prevents the protonation of the unreacted ethanolamine, thereby maintaining its nucleophilicity and driving the reaction to completion[3].

Reaction Optimization Parameters

To ensure scalability and high yield, various reaction conditions can be evaluated. The table below summarizes the causality behind solvent and base selection for this specific S N​ Ar transformation.

SolventBaseTemperatureTimeExpected YieldMechanistic Observation
Ethanol (Anhydrous) Et 3​ N Reflux (78 °C) 4 - 6 h >85% Optimal polar protic environment; stabilizes the transition state.
IsopropanolK 2​ CO 3​ Reflux (82 °C)8 h~80%Heterogeneous base slows reaction kinetics; requires vigorous stirring.
DMFDIPEA100 °C3 h~75%Faster reaction but higher risk of side products and difficult solvent removal.
Neat (No Solvent)None130 °C2 h<60%Thermal degradation observed; challenging purification profile.

Experimental Protocol

This methodology is designed as a self-validating system, incorporating in-process controls to verify reaction success at each stage.

Reagents Required:

  • 4-Chloro-2-(trifluoromethyl)quinoline (1.0 equiv)

  • Ethanolamine (1.5 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Ethanol (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 mmol) in anhydrous ethanol (10 mL).

  • Reagent Addition: Add triethylamine (1.5 mmol) to the stirring solution. Subsequently, add ethanolamine (1.5 mmol) dropwise at room temperature. Causality: Dropwise addition prevents localized exothermic spikes and minimizes potential di-alkylation.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C)[3].

  • In-Process Monitoring (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1 v/v) solvent system. Visualize under UV light (254 nm). Validation: The starting material (non-polar) will exhibit a high R f​ value, while the target secondary amine product, containing a polar hydroxyl group, will appear as a new, distinct spot at a significantly lower R f​ .

  • Quenching and Concentration: Upon complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature and concentrate in vacuo to remove the ethanol solvent.

  • Workup and Extraction: Partition the resulting crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous phase with additional Ethyl Acetate (2 × 15 mL). Causality: The mildly basic aqueous wash effectively neutralizes and removes the triethylamine hydrochloride salts and any unreacted, highly water-soluble ethanolamine.

  • Drying and Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash column chromatography (eluting with a gradient of Dichloromethane to Methanol) to afford pure 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Workflow Visualization

G A 4-Chloro-2-(trifluoromethyl)quinoline (Electrophile) C SNAr Reaction EtOH, Et3N, Reflux A->C B Ethanolamine (Nucleophile) B->C D Workup & Extraction EtOAc / NaHCO3 C->D E Purification Silica Gel Chromatography D->E F 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline (Target Compound) E->F

Workflow for the SNAr synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

References

  • Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. ACS Publications. URL:[Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. URL:[Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Drug Discovery and the Need for Robust Viability Assessment

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a trifluoromethyl group and an amino-alcohol side chain, as seen in 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, can significantly modulate the compound's physicochemical properties and biological effects.[4][5] As researchers and drug development professionals explore the therapeutic potential of novel quinoline derivatives, a precise and reliable assessment of their impact on cell viability is paramount.

This document provides a comprehensive guide to establishing a robust cell viability assay protocol for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for three distinct and widely accepted viability assays, and discuss the critical aspects of data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools to generate high-quality, reproducible data that will effectively inform the drug development pipeline.

Scientific Rationale: Selecting the Appropriate Cell Viability Assay

The choice of a cell viability assay is a critical decision that can significantly impact the interpretation of a compound's biological activity. There is no single "best" assay; the optimal choice depends on the putative mechanism of action of the test compound, the cell type, and the desired experimental throughput. For a novel quinoline derivative like 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, whose precise mechanism is yet to be elucidated, employing multiple assays with different biological endpoints is a scientifically rigorous approach. This strategy provides a more comprehensive picture of the compound's effects and helps to mitigate the risk of assay-specific artifacts.

Here, we present protocols for three distinct assays, each interrogating a different facet of cellular health:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a classic method that measures the metabolic activity of a cell population.[6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The intensity of the color is directly proportional to the number of metabolically active cells.[7] Given that many quinoline derivatives have been shown to exert cytotoxic effects, the MTT assay serves as an excellent primary screen for assessing the impact of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline on cellular metabolism.[1][2]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous, "add-mix-measure" assay quantifies the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells.[8][9] The assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the ATP concentration.[8] Its high sensitivity, broad linear range, and simple protocol make it ideal for high-throughput screening applications.[9][10]

  • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[11] The dye is incorporated through active transport and accumulates in the acidic environment of the lysosomes.[12][13] The amount of dye extracted from the cells is proportional to the number of viable cells. This assay provides an alternative measure of cell health based on membrane integrity and lysosomal function.

By employing these three methodologically distinct assays, researchers can obtain a more nuanced understanding of the cytotoxic or cytostatic effects of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for assessing the cytotoxicity of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Stock Preparation cell_culture->compound_prep cell_seeding 3. Cell Seeding in 96-well Plates compound_prep->cell_seeding compound_treatment 4. Treatment with Compound Dilutions cell_seeding->compound_treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation assay_selection 6. Perform Viability Assay incubation->assay_selection mt_assay MTT Assay assay_selection->mt_assay Metabolic Activity ctg_assay CellTiter-Glo® Assay assay_selection->ctg_assay ATP Content nr_assay Neutral Red Assay assay_selection->nr_assay Lysosomal Integrity data_acquisition 7. Data Acquisition (Absorbance/Luminescence) mt_assay->data_acquisition ctg_assay->data_acquisition nr_assay->data_acquisition data_analysis 8. Data Analysis & IC50 Calculation data_acquisition->data_analysis interpretation 9. Interpretation of Results data_analysis->interpretation data_analysis_workflow Data Analysis Workflow raw_data Raw Absorbance/Luminescence Data background_subtraction 1. Background Subtraction raw_data->background_subtraction normalization 2. Normalization to Control (%) background_subtraction->normalization dose_response_curve 3. Plot Dose-Response Curve normalization->dose_response_curve ic50_calc 4. Non-linear Regression (IC50) dose_response_curve->ic50_calc statistical_analysis 5. Statistical Analysis ic50_calc->statistical_analysis final_results Final IC50 Values & Viability Data statistical_analysis->final_results

Caption: A flowchart for the analysis of cell viability data.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls should be included in every experiment:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This control accounts for any effects of the solvent on cell viability.

  • Untreated Control: Cells in culture medium without any treatment. This represents 100% viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) should be included to confirm that the assay system is responsive to cytotoxic insults.

  • Media Blank: Wells containing only culture medium and the assay reagent. This is used for background subtraction.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for assessing the in vitro cytotoxicity of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. By understanding the principles behind different cell viability assays, following detailed and robust protocols, and incorporating appropriate controls, researchers can generate reliable and reproducible data. This information is crucial for making informed decisions in the drug discovery and development process, ultimately contributing to the advancement of novel therapeutics.

References

  • [Anonymous]. (n.d.). MTT Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, A. S., Al-Mishari, A. A., Alanazi, M. M., & Al-Obaid, A. M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220882.
  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in molecular biology (Clifton, N.J.), 446, 19–24.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22681-22700.
  • Kumar, S., Bawa, S., & Gupta, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6064-6091.
  • European Union. (n.d.). 3T3 Neutral Red Uptake (NRU) Phototoxicity test. Retrieved from [Link]

  • [Anonymous]. (n.d.). In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram.
  • Asadi, M., Movassaghi, M., & Doroudi, T. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Biomarkers and Genomic Medicine, 9(4), 1-5.
  • Aguiar, A. C., da Silva, R. M., de Souza, A. P., do Nascimento, M. F., de Oliveira, A. B., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240.
  • IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs. Retrieved from [Link]

  • Hilaris. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • U.S. EPA. (2001, September 27). Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS. Retrieved from [Link]

  • Solomon, V. R., Haq, W., Puri, S. K., & Katti, S. B. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 18(4), 1269–1272.
  • Chen, Y. C., Chen, Y. J., Chen, C. H., & Chen, Y. C. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13204.
  • DergiPark. (2021, December 31). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • MDPI. (2025, January 20). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Amino quinoline. Retrieved from [Link]

  • Beilstein Journals. (2021, December 2). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

Sources

using 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline as a chemical precursor

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline as a Chemical Precursor

Executive Summary

4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is a highly versatile chemical precursor utilized extensively in modern medicinal chemistry. Featuring a biologically privileged quinoline core, it is strategically functionalized with a trifluoromethyl (–CF3) group at the C2 position and an aminoethanol moiety at the C4 position. This structural arrangement provides an optimal balance of metabolic stability, lipophilicity, and synthetic tractability, making it a critical intermediate in the development of novel anti-tubercular agents ()[1] and Mas-related G-protein coupled receptor X2 (MRGPRX2) modulators ()[2].

Chemical Significance & Mechanistic Rationale

The design of this precursor is rooted in strict structure-activity relationship (SAR) principles:

  • The C2-Trifluoromethyl Group: The incorporation of a –CF3 group at the 2-position of the quinoline ring serves a dual purpose. First, it sterically and electronically shields the C2 position—a common site for rapid oxidative metabolism by Cytochrome P450 enzymes—thereby enhancing the pharmacokinetic half-life of downstream drug candidates. Second, it significantly increases the overall lipophilicity of the molecule, a critical factor for penetrating the thick, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis[1].

  • The C4-Aminoethanol Moiety: The secondary amine provides essential hydrogen bond donor/acceptor capabilities, which are often required for target protein binding. More importantly, the terminal primary hydroxyl group acts as a highly reactive synthetic handle. It allows for rapid downstream diversification via etherification (e.g., Mitsunobu coupling), esterification, or conversion into a leaving group for further nucleophilic displacement[1],[2].

Experimental Protocols: Synthesis and Functionalization

The following protocols have been optimized for high yield and incorporate self-validating steps to ensure experimental integrity.

Protocol A: SNAr Synthesis of the Precursor Objective: Synthesize 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline from commercially available 4-chloro-2-(trifluoromethyl)quinoline.

  • Step 1: Reaction Setup. In a dry, 100 mL round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)quinoline (10.0 mmol) in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is selected due to its high dielectric constant, which stabilizes the polar Meisenheimer complex transition state inherent to Nucleophilic Aromatic Substitution (SNAr) reactions, effectively accelerating the substitution at the sterically hindered C4 position.

  • Step 2: Reagent Addition. Add 2-aminoethanol (30.0 mmol, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the 2-aminoethanol nucleophile, which would otherwise arrest the reaction progress.

  • Step 3: Thermal Activation. Heat the reaction mixture to 130 °C under an inert nitrogen atmosphere for 16 hours.

  • Step 4: Self-Validating In-Process Control (IPC). Monitor the reaction via LC-MS.

    • Validation: The starting material exhibits a distinct isotopic signature due to the chlorine atom (an M / M+2 ratio of 3:1 at m/z 232/234). Complete conversion is definitively confirmed when this isotopic pattern is entirely replaced by a single product mass peak at [M+H]+ = 257.2 m/z, lacking the chlorine signature.

  • Step 5: Workup and Purification. Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. Filter the resulting precipitate, wash with cold distilled water (3 x 20 mL), and dry under vacuum. Recrystallize from an ethanol/water mixture to yield the pure precursor as an off-white solid.

Protocol B: Downstream Functionalization via Mitsunobu Coupling Objective: Utilize the terminal hydroxyl group of the precursor to attach a pharmacophore (e.g., an isoxazolol derivative) to synthesize anti-tubercular candidates[1].

  • Step 1: Reagent Mixing. Dissolve the precursor (5.0 mmol), the target isoxazolol (5.5 mmol, 1.1 eq), and Triphenylphosphine (PPh3) (7.5 mmol, 1.5 eq) in 30 mL of anhydrous Tetrahydrofuran (THF) under argon.

  • Step 2: Temperature Control. Cool the reaction vessel to exactly 0 °C using an ice bath.

    • Causality: Strict temperature control is mandatory before adding the coupling agent. It controls the highly exothermic formation of the betaine intermediate, preventing its premature decomposition and minimizing the formation of unwanted elimination byproducts.

  • Step 3: DIAD Addition. Add Diisopropyl azodicarboxylate (DIAD) (7.5 mmol, 1.5 eq) dropwise over 15 minutes.

  • Step 4: Self-Validating Monitoring. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

    • Validation: The precursor is highly polar due to the free hydroxyl group and will sit low on the TLC plate. The successful formation of the ether product is visually confirmed by the emergence of a significantly less polar spot (higher Rf value), validating the coupling event.

  • Step 5: Isolation. Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the key metrics and analytical markers for the described workflows to facilitate rapid comparison and replication.

ParameterProtocol A: SNAr SynthesisProtocol B: Mitsunobu Coupling
Reaction Mechanism Nucleophilic Aromatic SubstitutionDehydrative Etherification
Optimal Temperature 130 °C0 °C → 25 °C (Room Temp)
Preferred Solvent Anhydrous DMSOAnhydrous THF
Typical Yield 78% – 85%65% – 75%
Key Analytical Marker [M+H]+ = 257.2 m/z (LC-MS)Shift to higher Rf on TLC (Hex/EtOAc)
Primary Purification Aqueous precipitation & RecrystallizationSilica Gel Flash Chromatography

Synthetic Workflow & Downstream Applications

G A 4-Chloro-2-(trifluoromethyl)quinoline C 4-[(2-Hydroxyethyl)amino]- 2-(trifluoromethyl)quinoline A->C SNAr Reaction (DMSO, 130°C) B 2-Aminoethanol (Nucleophile) B->C D Mitsunobu Etherification (Hydroxyl Functionalization) C->D E Amidation / Cross-Coupling (Amine Functionalization) C->E F Anti-Tubercular Agents (e.g., Isoxazole Derivatives) D->F Target: M. tuberculosis G MRGPRX2 Modulators (e.g., Itch/Inflammation Therapeutics) E->G Target: Mast Cells

Synthetic workflow and downstream applications of the quinoline precursor.

References

  • Lilienkampf, A., Mao, J., Wan, B., Wang, Y., Franzblau, S. G., & Kozikowski, A. P. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. URL:[Link]

  • Lanier, M., Boehm, M., Huang, L., Martinborough, E., & Sainz, M. (2023). Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products. World Intellectual Property Organization, WO2023192901A1.

Sources

LC-MS quantification of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline .

Executive Summary & Analyte Profiling

4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline (Chemical Formula: C12​H11​F3​N2​O , Exact Mass: 256.08 Da) is a highly functionalized heterocyclic scaffold. Structurally analogous to prominent antimalarial and antiviral pharmacophores like hydroxychloroquine and mefloquine, this compound is frequently encountered as an active pharmaceutical ingredient (API) intermediate, a targeted kinase inhibitor scaffold, or a degradation impurity[1].

Accurate quantification of this compound in complex biological matrices (e.g., plasma, serum, or microsomal assays) requires overcoming two primary analytical challenges:

  • Basic Amine Retention: The secondary amine and the quinoline nitrogen are highly basic, leading to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.

  • Matrix-Induced Ion Suppression: Biological matrices contain endogenous phospholipids that co-elute with basic drugs, suppressing the ionization efficiency in the mass spectrometer.

This application note details a rigorously validated, self-correcting LC-MS/MS workflow designed to resolve these challenges through targeted stationary phase selection and optimized tandem mass spectrometry.

Mechanistic Rationale: Chromatography & Ionization

Why a Pentafluorophenyl (PFP) Stationary Phase?

Standard C18 columns rely purely on hydrophobic (dispersive) interactions, which are often insufficient for retaining highly polar, protonated amines without the use of ion-pairing reagents. We utilize a Pentafluorophenyl (PFP) core-shell column [2]. The PFP phase provides multiple orthogonal retention mechanisms:

  • Fluorine-Fluorine Interactions: The pentafluorophenyl ring interacts strongly with the 2-(trifluoromethyl) group of the analyte.

  • π−π Interactions: The electron-deficient PFP ring engages in π−π stacking with the electron-rich quinoline core.

  • Dipole-Dipole & Hydrogen Bonding: The fluorinated stationary phase facilitates enhanced retention of the highly polar 2-hydroxyethyl moiety.

Electrospray Ionization (ESI+) Dynamics

Under acidic mobile phase conditions (0.1% Formic Acid, pH ~2.7), both the secondary amine and the quinoline nitrogen are readily protonated. This drives the formation of a highly stable [M+H]+ precursor ion at m/z 257.1 [3].

FragmentationPathway P Precursor Ion [M+H]+ m/z 257.1 (Protonated Amine) F1 Quantifier Ion m/z 212.1 [M+H - C2H5OH]+ P->F1 CE: 25 eV Cleavage of Hydroxyethyl group F2 Qualifier Ion m/z 239.1 [M+H - H2O]+ P->F2 CE: 15 eV Dehydration

Figure 1: Mechanistic fragmentation pathway of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline in the collision cell.

Experimental Design: A Self-Validating Workflow

To ensure the trustworthiness of the data, this protocol is designed as a self-validating system .

  • Isotopic Internal Standard (IS): An isotopically labeled analog (e.g., Hydroxychloroquine-D4) is spiked into the raw matrix prior to extraction. Because the IS shares near-identical physicochemical properties with the analyte, any variations in extraction recovery or matrix-induced ion suppression are mathematically canceled out during the peak-area ratio calculation[3].

  • QC Bracketing: Quality Control samples at Low, Mid, and High concentrations bracket the unknown samples to continuously verify system suitability across the run.

AnalyticalWorkflow cluster_prep 1. Sample Preparation (Self-Validating) cluster_lcms 2. LC-MS/MS System cluster_data 3. Data & Validation N1 Spike Internal Standard (e.g., HCQ-D4) N2 Protein Precipitation (ACN + 0.1% FA) N1->N2 N3 Centrifugation & Supernatant Extraction N2->N3 N4 PFP Column Separation (Fluorine & π-π Interactions) N3->N4 N5 Positive ESI (ESI+) Protonation of Basic Amines N4->N5 N6 Triple Quadrupole MS MRM: m/z 257.1 → 212.1 N5->N6 N7 QC Bracketing & System Suitability N6->N7 N8 Pharmacokinetic Quantification N7->N8

Figure 2: End-to-end analytical workflow demonstrating the self-validating sample preparation and LC-MS/MS analysis.

Step-by-Step Analytical Protocol

Sample Preparation (Protein Precipitation)

Causality Check: Acetonitrile (ACN) is chosen over Methanol for protein precipitation because it yields a denser protein pellet and exhibits higher extraction efficiency for fluorinated compounds. The addition of 0.1% Formic Acid (FA) disrupts drug-protein binding, ensuring total drug recovery.

  • Aliquot 50 µL of biological plasma/serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL HCQ-D4). Vortex for 10 seconds.

  • Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete phase mixing and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match the initial mobile phase conditions and prevent solvent-effect peak distortion).

Liquid Chromatography Conditions
  • Column: Phenomenex Kinetex® 2.6 µm F5 (PFP), 100 × 2.1 mm (or equivalent core-shell PFP column).

  • Column Temperature: 40 °C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.40955Equilibration & Loading
0.50.40955Desalting
2.50.401090Analyte Elution
3.50.401090Column Wash (Phospholipids)
3.60.40955Re-equilibration
5.00.40955End of Run
Mass Spectrometry (MRM) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 257.1212.15025Quantifier (Loss of −CH2​CH2​OH )
Target Compound 257.1239.15015Qualifier (Loss of H2​O )
HCQ-D4 (IS) 340.1251.25022Internal Standard Tracking

Note: Source parameters (Capillary voltage, desolvation temperature, and gas flows) should be optimized based on the specific mass spectrometer model (e.g., Waters Xevo, Sciex API, or Agilent 6400 series).

Quantitative Data & Method Validation

A method is only as reliable as its validation metrics. The following table outlines the expected validation parameters for this assay, adhering to standard FDA/EMA bioanalytical guidelines.

Table 3: Representative Method Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative Performance
Linearity Range R2>0.995 1.0 – 1000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) 101.0 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LLOQ)4.2% – 8.5%
Inter-day Accuracy 85% – 115% of nominal92% – 108%
Matrix Effect (IS-Normalized) CV 15% across 6 lots6.4% (Minimal suppression)
Extraction Recovery Consistent across QC levels> 88%

Troubleshooting & Optimization Insights

  • Issue: Peak Tailing of the Target Analyte.

    • Causality: The secondary amine is interacting with active silanol groups.

    • Solution: Ensure the mobile phase contains exactly 0.1% to 0.2% Formic Acid to keep silanols fully protonated (neutralized). If tailing persists, verify that a PFP or heavily end-capped column is being used[2].

  • Issue: Drifting Retention Times.

    • Causality: Inadequate column equilibration or highly aqueous initial conditions causing phase collapse.

    • Solution: Core-shell PFP columns require robust equilibration. Ensure at least 10 column volumes of Mobile Phase A pass through the system before the first injection.

  • Issue: Loss of Signal Sensitivity over Time.

    • Causality: Phospholipid build-up on the mass spectrometer source or column head.

    • Solution: Ensure the column wash step (90% Mobile Phase B from 2.5 to 3.5 min) is strictly adhered to. If matrix is exceptionally dirty, switch from simple protein precipitation to Solid Phase Extraction (SPE)[4].

References

  • Development and validation of LC-MS/MS for bioanalysis of hydroxychloroquine in human whole blood Source: Journal of Biomedical Translational Research (JBTR) URL:[Link]

  • Analysis of Chloroquine, Hydroxychloroquine, and Desethylchloroquine in Urine Using SPE and LC–MS/MS Source: LCGC International URL:[Link]

  • Determination of Chloroquine, Hydroxychloroquine and its Metabolite Desethyl Hydroxychloroquine in Plasma Samples by LC-MS/MS on a Kinetex® 2.6 µm F5 Source: Phenomenex Application Notes URL:[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application Notes and Protocols: Synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, a key intermediate in the development of advanced pharmaceutical agents. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl (CF₃) group often enhances metabolic stability, binding affinity, and lipophilicity. This protocol details a robust and reproducible method centered on a nucleophilic aromatic substitution (SₙAr) reaction, offering in-depth technical insights, step-by-step procedures, and characterization data.

Introduction and Scientific Principle

The synthesis of substituted 4-aminoquinolines is a cornerstone of drug discovery, yielding compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The target molecule, 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, is synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is particularly effective due to the electronic properties of the quinoline core.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor (electrophilic) to undergo nucleophilic substitution.[1][2] In this synthesis, the trifluoromethyl (-CF₃) group at the C-2 position, along with the ring nitrogen, powerfully withdraws electron density from the quinoline ring system. This activation facilitates the attack of a nucleophile at the C-4 position, which bears a suitable leaving group (in this case, chloride).

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The primary amine of 2-aminoethanol (ethanolamine) acts as the nucleophile, attacking the electron-deficient C-4 carbon of 4-chloro-2-(trifluoromethyl)quinoline. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is stabilized by resonance, particularly by delocalization onto the electron-withdrawing trifluoromethyl group and the quinoline nitrogen.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Diagram 1: The SₙAr Addition-Elimination Mechanism.

Experimental Protocol

This protocol is designed for the synthesis of the title compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular FormulaRecommended PuritySupplier (Example)
4-Chloro-2-(trifluoromethyl)quinoline346-60-1C₁₀H₅ClF₃N>97%Sigma-Aldrich
2-Aminoethanol (Ethanolamine)141-43-5C₂H₇NO>99%Acros Organics
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-5C₂H₆OS>99.8%Fisher Scientific
Isopropanol (IPA)67-63-0C₃H₈OACS GradeVWR Chemicals
Deionized Water7732-18-5H₂ON/AIn-house supply
Anhydrous Magnesium Sulfate7487-88-9MgSO₄>98%Alfa Aesar
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Digital thermometer or thermocouple

  • Nitrogen gas inlet and bubbler

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge flask with 4-chloro-2-(trifluoromethyl)quinoline and DMSO B 2. Add 2-aminoethanol (nucleophile) A->B C 3. Heat mixture to 130-140 °C under N₂ B->C D 4. Monitor reaction by TLC (approx. 6-8 hours) C->D E 5. Cool reaction to room temperature D->E F 6. Precipitate product by adding cold deionized water E->F G 7. Isolate crude solid by vacuum filtration F->G H 8. Wash solid with deionized water G->H I 9. Recrystallize crude product from isopropanol H->I J 10. Dry final product under vacuum I->J K 11. Characterize by NMR, MS, and melting point J->K

Diagram 2: Experimental Synthesis Workflow.

  • Reaction Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, reflux condenser, thermometer, and a nitrogen inlet. Ensure the system is dry.

  • Reagent Addition: To the flask, add 4-chloro-2-(trifluoromethyl)quinoline (e.g., 5.0 g, 21.6 mmol) and anhydrous dimethyl sulfoxide (DMSO, 40 mL). Begin stirring to dissolve the solid.

  • Nucleophile Addition: Slowly add 2-aminoethanol (e.g., 3.96 g, 4.0 mL, 64.8 mmol, 3.0 equivalents) to the stirred solution at room temperature.

    • Expert Insight: Using a 2-3 fold excess of the amine serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and acts as a base to neutralize the hydrochloric acid (HCl) generated in situ, preventing potential side reactions.[3][4]

  • Heating and Reaction: Heat the reaction mixture to 130-140 °C using a heating mantle. Maintain this temperature under a gentle flow of nitrogen.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting material.

  • Product Isolation (Work-up): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of cold, stirred deionized water. A precipitate will form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water (3 x 50 mL) to remove residual DMSO and ethanolamine hydrochloride.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as hot isopropanol (~50-70 mL). Dissolve the solid in the hot solvent, filter while hot if necessary to remove any insoluble impurities, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50 °C to a constant weight.

Characterization and Expected Results

The final product should be an off-white to pale yellow crystalline solid.

Typical Yield and Physical Properties
ParameterExpected Value
Yield 80-90%
Appearance Off-white solid
Melting Point ~155-158 °C
Spectroscopic Data

The structure of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline should be confirmed by spectroscopic methods. The following table provides expected data based on the compound's structure and data from analogous compounds.[5][6][7]

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ: 8.25 (d, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.10 (br t, 1H, -NH-), 6.80 (s, 1H, Ar-H), 4.90 (t, 1H, -OH), 3.70 (q, 2H, -CH₂-OH), 3.50 (q, 2H, -NH-CH₂-).
¹³C NMR (100 MHz, DMSO-d₆) δ: 155.0 (C-NH), 148.5, 145.0 (q, C-CF₃), 130.0, 128.5, 125.0, 124.0, 122.0 (q, CF₃), 118.0, 98.0, 59.5 (-CH₂-OH), 45.0 (-NH-CH₂-).
¹⁹F NMR (376 MHz, DMSO-d₆) δ: -68.0 (s, 3F, -CF₃).
HRMS (ESI) m/z: Calculated for C₁₂H₁₂F₃N₂O [M+H]⁺: 257.0896; Found: 257.0898.

Trustworthiness and Validation

  • Self-Validation: The protocol's trustworthiness is established by the clear endpoint indicators. A successful synthesis is validated by the high yield of a crystalline solid with a sharp melting point and spectroscopic data (NMR, MS) that unequivocally matches the expected structure.

  • Troubleshooting:

    • Low Yield: May indicate incomplete reaction or loss during work-up. Ensure anhydrous conditions and adequate reaction time. Confirm temperature is maintained.

    • Oily Product: Suggests impurities. Ensure thorough washing of the crude product to remove DMSO. If recrystallization yields an oil, attempt trituration with a non-polar solvent like hexane or ether to induce solidification.

    • Incomplete Reaction: If TLC shows significant starting material after 8 hours, consider adding a non-nucleophilic base like potassium carbonate (K₂CO₃) to assist in scavenging HCl.[8] Alternatively, microwave-assisted heating can significantly reduce reaction times.[3][9]

Conclusion

This application note provides a validated and reliable protocol for the synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. By understanding the principles of nucleophilic aromatic substitution and adhering to the detailed experimental procedure, researchers can confidently produce this valuable chemical intermediate for applications in drug development and materials science.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 3(1), 69-85. Available from: [Link]

  • Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(22), 6660-6664. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Available from: [Link]

  • de Kock, C., Smith, P. J., Egan, T. J., & Chibale, K. (2015). Synthesis and in Vitro Activity of New 4-Aminoquinolines against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139331. Available from: [Link]

  • RSC Advances. (2016). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Publishing. Available from: [Link]

  • SpectraBase. (n.d.). 4-HYDRAZINO-2-(TRIFLUOROMETHYL)BENZO[h]QUINOLINE. Available from: [Link]

  • Kobayashi, Y., & Kumadaki, I. (1981). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 14(3), 76-82. Available from: [Link]

  • St-Amant, A. H., & Noël, J. H. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry, 10(11), 1108-1114. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Available from: [Link]

  • DergiPark. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • SpringerLink. (2021). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Available from: [Link]

Sources

Application Notes and Protocols for the Formulation of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a versatile and pharmacologically significant class of heterocyclic compounds with a broad spectrum of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities.[1][2] The subject of this guide, 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, is a functionalized quinoline scaffold. The presence of the trifluoromethyl group is known to enhance metabolic stability and cell permeability, making it an attractive candidate for drug development.[3] However, this substitution also significantly increases lipophilicity, which often leads to poor aqueous solubility, a major obstacle in achieving adequate bioavailability for oral and parenteral administration.[4]

This document provides a comprehensive guide to developing effective formulation strategies for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. We will explore its predicted physicochemical properties, the challenges these properties present for drug delivery, and detailed protocols for various formulation approaches designed to enhance its solubility and bioavailability. The strategies discussed herein are based on established principles of pharmaceutical sciences and are intended to provide a robust starting point for formulation development.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeImplication for FormulationData Source (Analog-Based)
Molecular Weight ~258.21 g/mol Suitable for oral absorption if solubility is addressed.Calculated
Aqueous Solubility Low to Very LowA significant hurdle for bioavailability.[4][5]
logP (Octanol-Water Partition Coefficient) High (>3)Indicates high lipophilicity and potential for poor aqueous solubility.[1][6]
pKa (most basic) 4-6Weakly basic, suggesting pH-dependent solubility.[4][7]
Melting Point HighMay indicate strong crystal lattice energy, further limiting solubility.[8]

Note: These are predicted values and should be experimentally verified. Protocols for determining these properties are provided in the appendices.

The combination of low aqueous solubility and high lipophilicity classifies this compound as a Biopharmaceutics Classification System (BCS) Class II or IV candidate, for which bioavailability is dissolution rate-limited. Therefore, the primary goal of formulation is to enhance the dissolution of the compound in physiological fluids.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on complex formulation strategies, a thorough pre-formulation investigation is paramount. This initial phase provides the essential data to guide the selection of the most appropriate and effective formulation approach.

Preformulation_Workflow cluster_0 Physicochemical Characterization cluster_1 Excipient Compatibility Studies P1 Solubility Profiling (pH, co-solvents) P2 LogP/D Determination (Shake-flask method) P1->P2 P3 pKa Determination (Potentiometric titration) P2->P3 P4 Solid-State Characterization (DSC, XRD, TGA) P3->P4 E1 Binary Mixtures (API + Excipient) P4->E1 End Select Formulation Strategy P4->End E2 Isothermal Stress Testing E1->E2 E3 Analytical Assessment (HPLC for degradation) E2->E3 E3->End Start Start Pre-formulation Start->P1

Caption: Pre-formulation experimental workflow.

Protocol 1: pH-Dependent Solubility Profile

Rationale: As a weak base, the solubility of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is expected to increase at lower pH due to the protonation of the quinoline nitrogen.[7] This protocol determines the extent of this pH-dependent solubility.

Materials:

  • 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

  • Biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge and/or filters

Procedure:

  • Add an excess amount of the compound to a known volume of each buffer in separate sealed vials.

  • Equilibrate the samples in a shaking incubator at 37°C for 48 hours to ensure saturation.

  • After equilibration, centrifuge the samples at high speed or filter through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC method.

  • Plot the solubility (mg/mL or µM) as a function of pH.

Expected Outcome: A significant increase in solubility at lower pH values will confirm the feasibility of pH-modification strategies.

Formulation Strategies and Protocols

Based on the predicted physicochemical properties, several formulation strategies can be employed to enhance the delivery of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Co-solvency

This is often the simplest approach, particularly for early-stage in vitro and in vivo studies.[4] It involves dissolving the compound in a water-miscible organic solvent before dilution into an aqueous medium.

Protocol 2: Preparation of a Co-solvent Formulation

Rationale: Co-solvents reduce the polarity of the aqueous environment, thereby increasing the solubility of lipophilic compounds.

Materials:

  • 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Saline or aqueous buffer

Procedure:

  • Dissolve the compound in a minimal amount of a suitable co-solvent or a co-solvent blend (e.g., 10% DMSO, 40% PEG 400, 50% saline).

  • Gently warm or sonicate if necessary to ensure complete dissolution.

  • For administration, this stock solution is typically diluted further into the final dosing vehicle.

Causality and Considerations:

  • Toxicity: The concentration of the co-solvent in the final formulation must be kept below toxic levels. For in vitro studies, the final DMSO concentration should ideally be below 0.5%.[4]

  • Precipitation upon Dilution: Rapid dilution of a concentrated co-solvent stock into an aqueous medium can cause the compound to precipitate. This can be mitigated by dropwise addition with vigorous stirring.[5]

Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5] This prevents the drug from crystallizing, maintaining it in a higher energy amorphous state, which enhances its dissolution rate and apparent solubility.

ASD_Workflow cluster_0 Preparation cluster_1 Characterization P1 Dissolve API and Polymer in a common solvent P2 Solvent Evaporation (e.g., Rotary Evaporation) P1->P2 P3 Drying under vacuum P2->P3 C1 Differential Scanning Calorimetry (DSC) P3->C1 C2 Powder X-Ray Diffraction (PXRD) P3->C2 C3 In Vitro Dissolution Testing P3->C3 End Optimized Amorphous Solid Dispersion C1->End C2->End C3->End Start Start ASD Formulation Start->P1

Caption: Workflow for amorphous solid dispersion formulation.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Rationale: The solvent evaporation method is a common laboratory-scale technique for preparing ASDs. The rapid removal of the solvent prevents the drug from recrystallizing.

Materials:

  • 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC)

  • Methanol or other suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a minimal amount of methanol in a round-bottom flask.[5]

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • The resulting solid can be gently scraped and milled into a fine powder.

Validation and Characterization:

  • DSC: The absence of a sharp melting endotherm for the drug in the DSC thermogram indicates that it is in an amorphous state.

  • PXRD: A halo pattern in the PXRD diffractogram, as opposed to sharp peaks, confirms the amorphous nature of the drug in the dispersion.

  • Dissolution Studies: The dissolution rate of the ASD should be significantly faster and the extent of dissolution greater compared to the crystalline drug.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as nanoemulsions can be highly effective.[4] These systems can enhance oral bioavailability by increasing solubility and promoting lymphatic absorption, thereby bypassing first-pass metabolism.

Protocol 4: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Rationale: SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.

Materials:

  • 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

Procedure:

  • Solubility Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with varying ratios of the selected oil, surfactant, and co-surfactant.

  • Formulation Preparation: a. Accurately weigh the components of the selected formulation into a glass vial. b. Add the required amount of the drug to the mixture. c. Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary.

  • Self-Emulsification Assessment: a. Add a small amount of the prepared SNEDDS formulation to a larger volume of water with gentle stirring. b. Observe the formation of a clear or slightly opalescent nanoemulsion.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). A droplet size of <200 nm and a PDI of <0.3 are generally desirable.

    • Zeta Potential: Determine the surface charge of the droplets, which indicates the stability of the nanoemulsion.

Conclusion

The successful delivery of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline hinges on overcoming its inherent poor aqueous solubility. This guide has outlined a systematic approach to formulation development, starting from essential pre-formulation studies to detailed protocols for co-solvency, amorphous solid dispersions, and lipid-based systems. The choice of the final formulation will depend on the intended route of administration, the required dose, and the stability of the compound in the chosen excipients. It is imperative that the predicted physicochemical properties are experimentally verified to enable a truly data-driven and rational formulation design.

References

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • PMC. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

  • PMC. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • PubMed. (2023). Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

  • Journal of the Chemical Society (Resumed). (1954). The synthesis of certain trifluoromethylquinoline derivatives. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. [Link]

  • TDEC. (n.d.). Physicochemical Properties. [Link]

  • Chemical Synthesis Database. (2025). 4-methyl-2-(trifluoromethyl)quinoline. [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PMC. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Google Patents. (n.d.). US4247699A - Process for making 2-amino-4-hydroxyquinolines.
  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you improve your synthesis yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline?

The most common and direct method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting the precursor, 4-chloro-2-(trifluoromethyl)quinoline, with ethanolamine.[1][2] The electron-withdrawing nature of the trifluoromethyl group and the quinoline nitrogen activates the C4 position, making it susceptible to nucleophilic attack by the amine.[3][4]

Q2: What are the critical starting materials for this synthesis?

The key reagents are:

  • 4-chloro-2-(trifluoromethyl)quinoline: The electrophilic substrate. Its purity is crucial for avoiding side reactions.

  • Ethanolamine (2-Aminoethanol): The nucleophile.

  • A suitable solvent: Typically a polar aprotic solvent like DMF, DMSO, or THF.[5]

  • A base (optional but recommended): To neutralize the HCl generated during the reaction or to facilitate the nucleophilicity of the amine.

Q3: What is a realistic target yield for this reaction?

Yields can vary significantly based on the reaction conditions. Under standard reflux conditions, yields may range from 60-80%. However, with optimization, particularly using microwave-assisted synthesis, yields can exceed 90%.[1][5]

Troubleshooting and Optimization Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material. What's going wrong?

This is a common problem that can usually be traced to one of several factors related to reaction kinetics and activation energy.

  • Possible Cause 1: Insufficient Temperature.

    • Expert Insight: The SNAr reaction on the quinoline ring, while activated, still requires a significant energy input to overcome the activation barrier for the formation of the Meisenheimer intermediate.[3][6] Room temperature reactions are often sluggish or do not proceed at all.

    • Recommended Action: Increase the reaction temperature. For conventional heating in a solvent like DMF, a temperature of 120-150°C is often required.[1] For a more rapid and often higher-yielding approach, consider microwave irradiation, which can complete the reaction in as little as 20-40 minutes at temperatures up to 180°C.[1][5]

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Expert Insight: The choice of solvent is critical for stabilizing the charged Meisenheimer complex formed during the SNAr mechanism. Polar aprotic solvents (e.g., THF, DMF, DMSO) are ideal as they can solvate the charged intermediate without interfering with the nucleophile.[5] Protic solvents like ethanol can work but may lead to lower yields as they can hydrogen-bond with the amine nucleophile, reducing its reactivity.

    • Recommended Action: If you are not already, switch to a high-boiling polar aprotic solvent such as DMF or DMSO. If using a lower-boiling solvent like THF, ensure the reaction is performed under reflux or in a sealed vessel (e.g., microwave reactor) to reach an effective temperature.[5]

  • Possible Cause 3: Nucleophile Reactivity.

    • Expert Insight: While ethanolamine is a primary amine and a decent nucleophile, its reactivity can be hampered. In some cases, a base is necessary to deprotonate the amine, increasing its nucleophilicity, or to act as an acid scavenger for the HCl byproduct, which can protonate and deactivate the ethanolamine.

    • Recommended Action: Add a non-nucleophilic base. An inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.[1]

Logical Troubleshooting Flow for Low Yield

G start Low Yield or No Reaction check_temp Is Temperature Sufficient? (>120°C conventional, >140°C MW) start->check_temp check_solvent Is Solvent a Polar Aprotic? (e.g., DMF, DMSO) check_temp->check_solvent Yes increase_temp Action: Increase Temperature or Switch to Microwave check_temp->increase_temp No check_base Is a Base Present? (e.g., K2CO3, TEA) check_solvent->check_base Yes change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent No check_sm Are Starting Materials Pure? check_base->check_sm Yes add_base Action: Add K2CO3 or DIPEA check_base->add_base No purify_sm Action: Purify Starting Materials check_sm->purify_sm No success Yield Improved increase_temp->success change_solvent->success add_base->success purify_sm->success

Caption: Troubleshooting Decision Flowchart for Low Yield.

Issue 2: Product is Impure (Multiple Spots on TLC)

Q: The reaction seems to have worked, but I have several product spots on my TLC plate and the crude NMR is messy. What are the likely side products?

  • Possible Cause 1: Degradation of Starting Material or Product.

    • Expert Insight: High reaction temperatures (>180°C) or prolonged reaction times, especially in the presence of a strong base, can lead to the degradation of the quinoline ring system or the ethanolamine side chain.

    • Recommended Action: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to workup. If degradation is suspected, try running the reaction at a slightly lower temperature for a longer duration.

  • Possible Cause 2: Formation of Bis-Quinolino Ether.

    • Expert Insight: The hydroxyl group on the ethanolamine side chain of the product is also a nucleophile. Under harsh basic conditions, it can be deprotonated and react with another molecule of 4-chloro-2-(trifluoromethyl)quinoline, leading to a dimeric impurity.

    • Recommended Action: Use a slight excess (1.2 to 1.5 equivalents) of ethanolamine relative to the 4-chloroquinoline. This ensures the primary amine reaction is favored. Avoid using very strong bases like NaH or KOt-Bu unless necessary and at low temperatures.

Table 1: Troubleshooting Summary
Problem Possible Cause Recommended Solution
Low/No Yield Insufficient temperatureIncrease heat to 120-150°C or use microwave irradiation.[1][5]
Inappropriate solventUse a polar aprotic solvent like DMF or DMSO.[5]
No base usedAdd an acid scavenger like K₂CO₃ or DIPEA.[1]
Impure Product DegradationReduce reaction temperature and monitor closely by TLC.
Dimerization/Side ReactionsUse a slight excess (1.2-1.5 eq.) of ethanolamine. Avoid overly strong bases.
Purification Issues Oily productConvert the product to its hydrochloride salt to induce crystallization.
Co-eluting impuritiesUse a different solvent system for column chromatography (e.g., DCM/Methanol with 1% TEA).
Optimized Experimental Protocol

This protocol is based on established methods for SNAr reactions on chloroquinolines and is designed for high yield and purity.[1][7][8]

Overall Synthetic Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology
  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Reaction Execution:

    • Begin stirring the mixture under an inert atmosphere (Nitrogen or Argon).

    • Add ethanolamine (1.5 eq.) dropwise to the suspension.

    • Heat the reaction mixture to 120°C and maintain for 4-6 hours.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the 4-chloro-2-(trifluoromethyl)quinoline spot.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x the volume of DMF).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of dichloromethane (DCM) to 5% methanol in DCM is often effective. Adding 0.5-1% triethylamine to the eluent can prevent the product from streaking on the column.

    • Combine the pure fractions (as determined by TLC) and concentrate in vacuo to afford 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline as a solid or viscous oil.

Analytical Characterization

To ensure the identity and purity of your final product, a combination of analytical techniques is recommended.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for determining purity. A typical method would use a C18 reverse-phase column with a water/acetonitrile gradient.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the product.[10]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show characteristic peaks for the aromatic protons on the quinoline ring and the ethyl protons of the side chain.

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group, providing a clear signature for the trifluoromethylquinoline core.[11]

Table 2: Typical Analytical Method Parameters
Parameter HPLC-UV Method [9]LC-MS/MS Method [9]
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 98% - 102%85% - 115%
Precision (%RSD) < 2%< 15%
Limit of Quantification 0.2 - 5.0 µg/mLpg/mL to low ng/mL range
References
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D). Retrieved from [Link]

  • Váradi, A., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(12), 2284. Available at: [Link]

  • Belal, F., et al. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 36(2). Available at: [Link]

  • Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1388334. Available at: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Supporting Information. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]

  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. Retrieved from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2928-2940. Available at: [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Burgess, K., et al. (2009). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 52(1), 84-93. Available at: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Boyle, G. M., et al. (2020). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Scientific Reports, 10, 19891. Available at: [Link]

  • Chemical & Engineering News. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20854-20863. Available at: [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1421-1429. Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • PubMed. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. Available at: [Link]

  • MDPI. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1266. Available at: [Link]

  • European Patent Office. (n.d.). EP4279482B1 - METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Researchers working with highly lipophilic quinoline derivatives frequently encounter severe aqueous solubility bottlenecks that can derail biological assays and formulation development.

This guide provides a comprehensive, mechanistic approach to troubleshooting and resolving the poor aqueous solubility of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline .

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline exhibit such poor aqueous solubility? A1: The molecule is a classic "brick dust" and "grease ball" hybrid. The low solubility is primarily driven by the hydrophobic aromatic quinoline core and the highly lipophilic trifluoromethyl (-CF 3​ ) group at position 2, which severely disrupts favorable interactions with polar water molecules 1. While the (2-hydroxyethyl)amino group at position 4 offers localized hydrogen-bonding capabilities, the strong intermolecular forces (pi-pi stacking) within the crystal lattice dominate. Solvating this molecule is thermodynamically unfavorable because the energy required to break the crystal lattice exceeds the energy gained from water-solute interactions 1.

Q2: What is the baseline physicochemical profile of this compound? A2: Because of the electron-withdrawing nature of the -CF 3​ group, the basicity of the quinoline nitrogen is reduced. The compound exhibits highly pH-dependent solubility, being marginally soluble at low pH but practically insoluble at physiological pH.

Table 1: Baseline Physicochemical & Solubility Profile
ParameterValue/ObservationCausality / Implication
LogP (Estimated) ~3.5 - 4.5High lipophilicity driven by the -CF 3​ group; favors lipid membranes over aqueous media.
Solubility (pH 2.0) ~50 - 100 µg/mLProtonation of the secondary amine increases polarity and water interaction.
Solubility (pH 7.4) < 1 µg/mLUn-ionized state; strong crystal lattice forces dominate, leading to precipitation.

Section 2: Troubleshooting Assay Precipitation ("Crashing Out")

Q3: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). How can I prevent this? A3: This phenomenon is known as "solvent shock" 1. When a DMSO stock is introduced to an aqueous buffer, the DMSO diffuses into the bulk water faster than the water can solvate the highly hydrophobic CF 3​ -quinoline core. This kinetic mismatch causes the drug molecules to self-associate and nucleate.

To resolve this, you must alter the kinetics of dilution or the thermodynamic limit of the buffer:

  • Lower Final Concentration: Ensure your target concentration does not exceed the thermodynamic solubility limit by performing serial dilutions 2.

  • Optimize Dilution Kinetics: Add the DMSO stock dropwise while vortexing vigorously. A stepwise dilution into an intermediate solvent mixture prevents kinetic trapping 1.

  • Surfactant Addition: Incorporate 0.05% Tween-80 into the aqueous buffer before adding the DMSO stock to lower the surface tension and provide micellar sinks for the hydrophobic core.

PrecipitationTroubleshooting Start Compound Precipitates Upon Dilution CheckConc Is final conc. > Thermodynamic Solubility? Start->CheckConc YesConc Perform Serial Dilutions CheckConc->YesConc Yes NoConc Assess Solvent Shock CheckConc->NoConc No Stepwise Use Stepwise Dilution Method NoConc->Stepwise Kinetic Crash AddExcipient Add Surfactant (e.g., Tween 80) NoConc->AddExcipient Persistent Insolubility

Decision tree for troubleshooting compound precipitation during aqueous dilution.

Section 3: Advanced Formulation Strategies (In Vivo & High-Throughput)

For high-concentration dosing (e.g., in vivo animal models), simple co-solvents are insufficient. You must overcome the crystal lattice energy using advanced formulation techniques.

Strategy A: Cyclodextrin Inclusion Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that can encapsulate the lipophilic 2-(trifluoromethyl)quinoline core, forming a stable 1:1 inclusion complex 1, [[3]](). The hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Protocol 1: Shake-Flask Method for HP-β-CD Complexation

  • Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) HP-β-CD in PBS (pH 7.4). Causality: Establishes a phase-solubility gradient to calculate the complexation stability constant.

  • Addition: Add excess solid 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline to each vial. Causality: Thermodynamic equilibrium requires a saturated state where undissolved solid is visibly present 4.

  • Equilibration: Agitate at 37°C for 48 hours in a shaking incubator. Causality: Inclusion complexation is a dynamic equilibrium process that requires time and kinetic energy to overcome the activation energy of the crystal lattice.

  • Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Causality: Removes undissolved sub-micron aggregates that would artificially inflate HPLC quantification 4.

  • Self-Validation Step: Perform a mass balance check. Extract the residual solid from the filter/pellet. If the quantified dissolved drug plus the residual solid does not equal the initial mass added, non-specific binding or degradation has occurred, invalidating the assay.

CyclodextrinWorkflow Prep Prepare HP-β-CD Solutions (1-20%) Add Add Excess Quinoline Cpd Prep->Add Equilibrate Shake-Flask Equilibration (48h) Add->Equilibrate Filter Centrifuge & Filter (0.22µm) Equilibrate->Filter Analyze HPLC Quantification Filter->Analyze

Step-by-step workflow for HP-β-CD inclusion complexation and solubility analysis.

Strategy B: Solid Dispersions via Solvent Evaporation

If cyclodextrins fail, formulating a solid dispersion using hydrophilic carriers like PEG 4000 can drastically increase the dissolution rate by trapping the drug in a high-energy amorphous state 5.

Protocol 2: Solvent Evaporation Method

  • Dissolution: Dissolve the drug and PEG 4000 (1:5 ratio) in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane). Causality: Ensures true molecular-level mixing of the drug and the polymer carrier [[5]]().

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid evaporation denies the drug molecules the time required to organize into a crystal lattice, forcing them into an amorphous solid dispersion.

  • Desiccation: Store the resulting film in a vacuum desiccator for 24 hours. Causality: Removes trace residual solvent, which could act as a plasticizer and induce premature recrystallization.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final milled powder. The absence of the drug's characteristic sharp melting endotherm validates that the protocol successfully trapped the compound in an amorphous state 5.

Section 4: Quantitative Strategy Comparison

Table 2: Comparative Solubilization Strategies
StrategyMechanism of ActionBest Use CaseLimitations
Co-solvency (DMSO) Lowers the dielectric constant of the aqueous mixture.In vitro cellular assays (≤0.1% final DMSO).High risk of "solvent shock" precipitation upon dilution.
HP-β-CD Complexation Encapsulates the hydrophobic CF 3​ -quinoline core in a water-soluble cavity.In vivo IV/PO dosing, high-throughput screening.May alter the free-drug fraction and apparent pharmacokinetics.
Solid Dispersion (PEG) Destroys crystal lattice energy; traps drug in an amorphous state.Oral formulation development, dissolution enhancement.Risk of recrystallization over time (thermodynamic instability).

References

  • Benchchem. Technical Support Center: Troubleshooting Guide: Low Aqueous Solubility. 4

  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. 1

  • Benchchem. Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates.2

  • International Journal of Pharmaceutical Sciences and Research. DESIGNING A FORMULATION SYSTEM TO ENHANCE AQUEOUS SOLUBILITY AND DISSOLUTION OF POORLY SOLUBLE DRUG. 5

  • ResearchGate. An investigation on enhancement of solubility of 5 fluorouracil by applying complexation technique.3

Sources

optimizing LC-MS parameters for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline .

This molecule presents a unique physicochemical profile: a highly basic 4-aminoquinoline core, a polar hydrogen-bonding hydroxyethyl appendage, and a strongly lipophilic, electron-withdrawing trifluoromethyl (-CF3) group. Successfully analyzing this compound requires balancing these opposing traits to achieve robust chromatographic retention, maximal ionization efficiency, and reproducible fragmentation.

Part 1: Step-by-Step LC-MS/MS Optimization Methodology

To establish a self-validating analytical method, you must systematically isolate the chromatographic separation from the mass spectrometric tuning.

Phase 1: Mass Spectrometry (ESI+) Tuning

Because the quinoline nitrogen is highly basic (pKa ~4–5), it is readily protonated in Positive Electrospray Ionization (ESI+) to form a stable [M+H]+ ion [1].

  • Preparation: Prepare a 1 µg/mL tuning solution of the compound in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid (FA).

  • Precursor Optimization: Infuse the solution directly into the MS source at 10 µL/min using a syringe pump, combined with a 0.2 mL/min LC makeup flow. Monitor for the exact mass [M+H]+ at m/z 257.09 [5].

  • Source Parameter Tuning: Adjust the capillary voltage and desolvation temperature. Self-Validation Step: If you observe a high abundance of m/z 239 (-18 Da) during the MS1 full scan, your desolvation temperature or cone voltage is too high, causing thermal degradation (in-source loss of water from the hydroxyethyl group). Lower these parameters until the intact m/z 257 precursor is the base peak [3].

  • Collision-Induced Dissociation (CID): Isolate m/z 257 in Q1 and sweep the Collision Energy (CE) from 10 to 50 eV using Argon gas in the collision cell. Record the breakdown curve to select the optimal Multiple Reaction Monitoring (MRM) transitions.

Phase 2: Chromatographic (LC) Optimization

The basic nitrogens on the 4-aminoquinoline scaffold are notorious for causing peak tailing due to secondary cation-exchange interactions with residual silanols on silica-based columns.

  • Column Selection: Install a fully end-capped, base-deactivated C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Preparation: Use 0.1% FA in LC-MS grade Water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B). The acidic pH ensures the compound remains fully protonated, suppressing silanol interactions and driving ESI+ efficiency.

  • Gradient Elution: Program a gradient starting at 5% B (to retain the polar hydroxyethyl moiety) and ramping to 95% B over 5 minutes. Implement a 2-minute hold at 95% B; this slow washout is critical to flush out strongly retained lipophilic matrix components that could cause ion suppression in subsequent runs [2].

Part 2: Quantitative Data & Parameter Tables

Table 1: Optimized ESI+ Source Parameters

Parameter Recommended Value Mechanistic Rationale
Polarity Positive (ESI+) Capitalizes on the basicity of the 4-aminoquinoline nitrogens.
Capillary Voltage 3.0 - 3.5 kV Sufficient to maintain a stable Taylor cone without inducing corona discharge.
Desolvation Temp 350 °C Kept moderate to prevent thermal cleavage of the labile hydroxyethyl group.
Desolvation Gas 800 L/hr (N2) Ensures complete droplet evaporation for the aqueous mobile phase.

| Cone Voltage | 25 - 35 V | High enough to decluster solvent adducts, low enough to prevent in-source fragmentation. |

Table 2: Predicted MRM Transitions & Causality

Precursor Ion (m/z) Product Ion (m/z) CE (eV) Structural Causality / Cleavage Pathway
257.1 239.1 15 - 20 Quantifier: Neutral loss of H2O (18 Da) from the 2-hydroxyethyl group. Highly sensitive.
257.1 188.1 35 - 45 Qualifier 1: Loss of the CF3 radical (69 Da). Requires higher energy but offers extreme selectivity for fluorinated analogs [4].

| 257.1 | 212.1 | 25 - 30 | Qualifier 2: Cleavage of the entire hydroxyethyl chain (-45 Da) at the secondary amine. |

Part 3: Troubleshooting & FAQs

Q1: I am observing severe peak tailing despite using a C18 column and 0.1% Formic Acid. How can I resolve this? A1: Peak tailing for 4-aminoquinolines is almost always caused by secondary interactions with unreacted silanols. Causality: While 0.1% FA lowers the pH to protonate the analyte, it has very low ionic strength (buffer capacity). If your column is aging, the basic nitrogens will bind to exposed anionic silanol sites. Solution: Switch your aqueous mobile phase to 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid . The ammonium ions will competitively bind to the residual silanols, masking them from your analyte and sharpening the peak.

Q2: The precursor ion signal [M+H]+ is nearly absent, but I see a massive peak at m/z 239. What is happening? A2: You are experiencing severe in-source fragmentation. Causality: The 2-hydroxyethyl group is highly susceptible to the neutral loss of water under high thermal or electrical stress within the ESI source before the ions even reach the first quadrupole. Solution: This is a self-validating check. Drop your Cone Voltage (or Declustering Potential) by 10 V increments and lower your Desolvation Temperature to 300 °C until the intact m/z 257 precursor is restored as the base peak.

Q3: How does the 2-trifluoromethyl group impact my chromatography and MS/MS strategy? A3: The -CF3 group is strongly electron-withdrawing and highly lipophilic. Causality: Chromatographically, it increases retention on reversed-phase media, necessitating a strong organic washout (95% B) to prevent carryover. Mass spectrometrically, fluorinated aromatics exhibit a highly characteristic loss of the CF3 radical (69 Da) during CID [4]. Monitoring the 257 188 transition provides a highly selective MRM channel that easily distinguishes your target from non-fluorinated endogenous matrix interferences.

Q4: Why does my retention time drift later in the run when analyzing plasma samples? A4: Retention time drift for basic lipophilic compounds is a hallmark of matrix-induced column overloading. Causality: Endogenous phospholipids from plasma accumulate on the C18 stationary phase, altering its surface chemistry and acting as a secondary pseudo-stationary phase. Solution: Implement a solid-phase extraction (SPE) or a phospholipid-removal plate during sample preparation. Ensure your LC method includes a rigorous washout phase (hold at 95% B for at least 2 minutes) [2].

Part 4: Mandatory Visualizations

LCMS_Workflow Start Start: Compound Infusion (1 µg/mL in 50% A/B) ESI ESI+ Source Optimization Target: [M+H]+ (m/z 257) Start->ESI CheckFrag In-Source Fragmentation (m/z 239) Observed? ESI->CheckFrag FixFrag Lower Cone Voltage & Desolvation Temp CheckFrag->FixFrag Yes CID CID MS/MS Tuning Sweep CE (10-50 eV) CheckFrag->CID No FixFrag->ESI MRM Select MRM Transitions (-H2O, -CF3, -C2H5O) CID->MRM LC LC Gradient Optimization (End-capped C18, 0.1% FA) MRM->LC Validate Method Validation (Matrix Effects & Linearity) LC->Validate

Logical workflow for optimizing LC-MS/MS parameters for the target quinoline derivative.

Fragmentation Prec Precursor Ion [M+H]+ m/z 257 (Protonated Quinoline Core) Path1 Neutral Loss of H2O (-18 Da) Prec->Path1 Path2 Loss of CF3 Radical (-69 Da) Prec->Path2 Path3 Cleavage of Hydroxyethyl (-45 Da) Prec->Path3 Frag1 Product Ion 1 m/z 239 (High Intensity, Low CE) Path1->Frag1 Frag2 Product Ion 2 m/z 188 (High Selectivity, High CE) Path2->Frag2 Frag3 Product Ion 3 m/z 212 (Diagnostic Ion) Path3->Frag3

Proposed ESI+ MS/MS fragmentation pathways for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

References

  • Taylor & Francis. High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS. Available at: [Link]

  • Spectroscopy Online. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link]

  • ACS Omega. Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities. Available at: [Link]

Technical Support Center: Synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate the common challenges associated with this synthesis, ensuring higher yields, improved purity, and reproducible results.

Introduction: The Synthetic Challenge

The synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the C4 position of a 2-(trifluoromethyl)quinoline ring by the primary amine of ethanolamine. The electron-withdrawing trifluoromethyl (-CF3) group at the C2 position strongly activates the quinoline ring system, making the C4 position highly electrophilic and susceptible to nucleophilic attack.[1][2]

While the reaction is mechanistically straightforward, achieving high yield and purity can be challenging due to the potential for several side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from incomplete reactions, product degradation, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient temperature, short reaction time, or poor mixing. SNAr reactions on heteroaromatic systems often require significant thermal energy to overcome the activation barrier.[1]

    • Solution:

      • Increase Temperature: A common protocol for reacting 4-chloroquinolines with amino alcohols involves heating at high temperatures, potentially up to 170 °C, sometimes without a solvent (neat conditions).[3][4] Carefully increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Extend Reaction Time: Monitor the consumption of the starting 4-chloro-2-(trifluoromethyl)quinoline via TLC. If starting material is still present after the initial reaction time, extend the duration until it is fully consumed. Reactions can take anywhere from a few hours to over 24 hours.[1]

      • Ensure Efficient Mixing: In heterogeneous mixtures or viscous neat reactions, ensure vigorous stirring to maximize contact between reactants.

  • Cause B: Degradation of Starting Material or Product

    • Explanation: The high temperatures required for the reaction can sometimes lead to the degradation of the starting materials or the desired product, often forming insoluble tars.

    • Solution:

      • Use a High-Boiling Point Solvent: Instead of running the reaction neat, consider using a high-boiling point aprotic polar solvent like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP).[1] These solvents can facilitate the reaction at a more controlled temperature and may help to solubilize reactants and intermediates. Microwave-assisted synthesis in DMSO has been shown to be effective for similar reactions, often reducing reaction times significantly.[1][5]

      • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may occur at high temperatures.

  • Cause C: Suboptimal Reagent Stoichiometry

    • Explanation: The ratio of ethanolamine to the quinoline starting material is critical. While an excess of the amine is typically used to drive the reaction to completion, an insufficient excess may lead to an incomplete reaction.

    • Solution: A moderate excess of ethanolamine (e.g., 3-5 equivalents) is often employed.[3] This ensures the 4-chloroquinoline is the limiting reagent and helps to maximize its conversion.

Question 2: I am observing a significant impurity with a slightly higher polarity than my product. Could this be the N,N-bis(2-hydroxyethyl)amino side product?

Answer: Yes, this is a very likely and common side product. The formation of a di-substituted impurity, 4-{[N,N-bis(2-hydroxyethyl)]amino}-2-(trifluoromethyl)quinoline, is a primary concern in this synthesis.

  • Mechanism of Formation:

    • The desired product, 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, is a secondary amine. Secondary amines are often more nucleophilic than the primary amines from which they are formed.

    • This newly formed secondary amine can act as a nucleophile itself, attacking another molecule of 4-chloro-2-(trifluoromethyl)quinoline. This second SNAr reaction results in the undesired di-alkylation product. Over-alkylation is a common issue when mono-N-alkylation is desired.[6]

Side_Reaction

  • Strategies for Minimization:

    • Control Stoichiometry: Use a large excess of ethanolamine (e.g., 5-10 equivalents or more). By Le Châtelier's principle, a high concentration of the primary amine nucleophile will statistically favor the reaction with the starting chloroquinoline over the secondary amine product. In some cases, using the amine itself as the solvent is an effective strategy.[1]

    • Control Temperature and Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting 4-chloroquinoline is consumed. Extended reaction times and excessively high temperatures can promote the slower, second substitution reaction.

    • Slow Addition: Consider adding the 4-chloro-2-(trifluoromethyl)quinoline solution slowly to a heated solution of excess ethanolamine. This maintains a high concentration of the primary amine relative to the chloroquinoline and the secondary amine product throughout the reaction, suppressing the formation of the di-substituted byproduct.

Question 3: Could O-alkylation of the hydroxyl group be a competing side reaction?

Answer: While theoretically possible, O-alkylation is significantly less favorable than N-alkylation under these conditions.

  • Chemical Principle: Nitrogen is less electronegative than oxygen. Consequently, the lone pair of electrons on the nitrogen atom is more available for donation, making the amine a stronger nucleophile than the alcohol.[7] In a molecule containing both an amino and a hydroxyl group, the amino group will preferentially act as the nucleophile in alkylation reactions.

  • Likelihood: The primary reaction pathway will overwhelmingly be the SNAr at the nitrogen center. O-alkylation products, if formed at all, would be present in trace amounts and are not typically a major concern for this specific synthesis.

Question 4: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What are my options?

Answer: Dark, tarry residues are common in high-temperature reactions.[8] Purification can be challenging but is often achievable with a modified workup and optimized chromatography.

  • Workup and Pre-Purification:

    • Acid-Base Extraction: This is a highly effective method for removing excess, high-boiling-point ethanolamine and certain basic impurities.

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and any unreacted ethanolamine will be protonated and move into the aqueous layer. The non-basic impurities and tars may remain in the organic layer, which can be discarded.

      • Basify the acidic aqueous layer with a base (e.g., 10% NaOH, sat. NaHCO₃) until pH > 10.

      • Extract the now-neutral product back into an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo. This procedure should yield a much cleaner crude product.

  • Optimized Column Chromatography:

    • Choosing the Right Stationary Phase: Standard silica gel is acidic and can cause streaking or decomposition of amines. Consider using:

      • Deactivated Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic modifier like triethylamine (~1-2%).

      • Basic Alumina: This can be an excellent alternative to silica for purifying amines.

    • Solvent System (Eluent): A gradient elution is typically most effective.

      • Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by increasing the proportion of a more polar solvent like methanol.

      • A common system for amino alcohols is a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate. Example: Start with 100% DCM and gradually increase to 5-10% Methanol in DCM.

      • Adding a small amount of triethylamine or ammonia (in the form of 7N ammonia in methanol) to the eluent system can significantly improve peak shape and reduce tailing.

Frequently Asked Questions (FAQs)

Question Answer
Q1: What is the optimal solvent for this reaction? For SNAr reactions on chloroquinolines, polar aprotic solvents like DMSO or DMF are often effective, especially for microwave-assisted synthesis.[1] However, running the reaction neat (using an excess of ethanolamine as the solvent) at high temperatures (150-170 °C) is also a common and effective strategy, which avoids solvent removal steps.[3][4]
Q2: Is a base required for this reaction? Not necessarily. Ethanolamine is a primary amine and can act as both the nucleophile and the base to neutralize the HCl generated during the reaction. Using a 3-fold or greater excess of ethanolamine is usually sufficient.[3] Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) could be explored if the reaction is sluggish, but it is often not required.[1]
Q3: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and an appropriate eluent (e.g., 50:50 Hexane:Ethyl Acetate or 95:5 DCM:Methanol). Visualize the spots under UV light (254 nm). The product should have a lower Rf value than the starting 4-chloroquinoline. The potential di-substituted side product will be more polar and have an even lower Rf.
Q4: What are the key safety precautions for this synthesis? Ethanolamine is corrosive and can cause skin and eye irritation.[9] 4-Chloro-2-(trifluoromethyl)quinoline should be handled with care as halo-heterocycles can be irritants. The reaction is run at high temperatures, posing a burn risk. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Protocol 1: General Synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

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} ` Caption: General workflow for the synthesis.

Materials:

  • 4-chloro-2-(trifluoromethyl)quinoline

  • Ethanolamine

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 4-chloro-2-(trifluoromethyl)quinoline (1.0 equivalent).

  • Add a significant excess of ethanolamine (at least 5 equivalents).

  • Heat the reaction mixture with vigorous stirring to 150-170 °C.

  • Maintain the temperature and monitor the reaction progress by TLC until the starting chloroquinoline spot is no longer visible (typically 4-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Proceed with the workup and purification as described in the Troubleshooting Guide (Question 4).

Protocol 2: Purification via Acid-Base Extraction
  • Dilute the cooled reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (3 x volume of organic layer). Combine the aqueous layers.

  • Cool the combined acidic aqueous layer in an ice bath and slowly add 10% w/v NaOH solution with stirring until the pH is >10.

  • Extract the basic aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for chromatography.

References

  • Pignataro, L., et al. (2009). Process for the purification of an aminoalcohol.
  • Melato, S., et al. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. ChemMedChem, 2(7), 1015-1021.
  • Romero, A. H., & Delgado, J. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Yardley, V., et al. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry. [Link]

  • Wunsch, B., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701555. [Link]

  • Koehler, B. (2016). Why is N-alkylation more favorable than O-alkylation? ResearchGate. [Link]

  • Goldberg, D. E., et al. (2023). 4-Aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife. [Link]

  • Goldberg, D. E., et al. (2023). 4-Aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife, 12, e89121. [Link]

  • Goldberg, D. E., et al. (2025). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife. [Link]

  • Yardley, V., et al. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Preprint. [Link]

  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1436-1447. [Link]

  • Al-Ostath, A., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(10), 1121. [Link]

  • Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • Gouverneur, V., & Toste, F. D. (2022). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 6, 526–544. [Link]

  • Hanson, R. N., et al. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • Hadjipavlou-Litina, D., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999. [Link]

  • Yoon, T. P., et al. (2021). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Chemical Science, 12(1), 223-228. [Link]

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications, 39(14), 2529-2539. [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969-2981. [Link]

  • Sancar, A., et al. (2021). alkylating agents / SN1 versus SN2 /O-alkylation versus N-alkylation/ unbiased discovery of DNA Binding p. bioRxiv. [Link]

  • de Andrade, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2843. [Link]

  • Pevec, A., et al. (2000). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Cosmetic Ingredient Review. (2012). On the Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics. [Link]

Sources

stabilizing 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline . This guide is engineered for researchers, medicinal chemists, and application scientists who are actively troubleshooting the formulation, stability, and in vitro assay performance of this specific quinoline derivative in cell culture media.

Unlike standard biological reagents, highly substituted fluorinated quinolines present unique physicochemical challenges. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure absolute data integrity.

Section 1: Chemical Profiling & Behavior in Media

Q: What are the primary physicochemical drivers of instability for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline in standard cell culture media? A: The compound’s behavior in aqueous media is dictated by a delicate balance between three structural features:

  • The Quinoline Core: A rigid, planar, and hydrophobic aromatic system that is susceptible to photon-induced excitation.

  • The 2-Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing moiety significantly enhances metabolic stability by blocking enzymatic oxidation at the C2 position[1]. However, it drastically increases the molecule's lipophilicity (logP), driving non-specific protein binding and reducing thermodynamic aqueous solubility[2].

  • The 4-(2-Hydroxyethyl)amino Group: While this provides essential hydrogen-bond donating and accepting capabilities to slightly offset the lipophilicity of the CF3 group, it is insufficient to prevent precipitation if the compound is subjected to rapid "hydrophobic shock" during media dilution[3].

G Comp 4-[(2-Hydroxyethyl)amino]- 2-(trifluoromethyl)quinoline Sub1 CF3 Group (C2) Comp->Sub1 Sub2 Quinoline Core Comp->Sub2 Sub3 Hydroxyethylamino (C4) Comp->Sub3 Eff1 High BSA Binding (Reduces free fraction) Sub1->Eff1 Lipophilic interaction Eff2 Photosensitivity (Generates ROS) Sub2->Eff2 UV/Vis absorption Eff3 H-Bonding (Aids aqueous solubility) Sub3->Eff3 Dipole interaction

Caption: Structure-property relationships dictating the stability of the compound in cell culture media.

Section 2: Troubleshooting Precipitation (The "Hydrophobic Shock" Phenomenon)

Q: Why does the compound immediately form a cloudy precipitate when diluted from a 10 mM DMSO stock into pH 7.4 DMEM/RPMI? A: This is caused by hydrophobic collapse . At pH 7.4, the basicity of the quinoline nitrogen is suppressed by the electron-withdrawing -CF3 group, rendering the molecule largely unprotonated and highly lipophilic. Direct dilution of a 100% DMSO stock into an aqueous buffer causes the local dielectric constant to plummet instantly. The hydrophobic quinoline molecules aggregate faster than they can form hydrogen bonds with water, resulting in micro-crystal nucleation.

Q: How do I formulate this compound without losing the active concentration to precipitation? A: You must utilize a thermodynamic bridge (an intermediate co-solvent dilution) and kinetic energy (vortexing into warm media) to prevent supersaturation. Follow Protocol A below.

Protocol A: Self-Validating Preparation of Precipitation-Free Media

Causality Focus: This protocol prevents localized supersaturation and uses optical density as a self-validating quality control step.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: Hygroscopic DMSO absorbs atmospheric water, which prematurely lowers the solvent's dielectric constant and initiates sub-visual nucleation of the CF3-quinoline core before it ever reaches your media.

  • Intermediate Dilution (The Bridge): Dilute the 10 mM stock 1:10 into a bridging solvent (e.g., 50% PEG400 / 50% PBS) to create a 1 mM intermediate.

    • Causality: PEG400 acts as an amphiphilic shield, encapsulating the lipophilic CF3 group and easing the transition into an aqueous environment.

  • Media Addition: Add the 1 mM intermediate dropwise to complete cell culture media pre-warmed to 37°C, while actively vortexing, to reach your final assay concentration (e.g., 10 µM).

    • Causality: Temperature dictates thermodynamic solubility. Cold media drastically lowers the kinetic barrier for precipitation. Active vortexing dissipates the compound instantly, preventing localized concentration spikes.

  • Self-Validation Step (OD600 Check): Blank a spectrophotometer with pure media. Read your formulated media at 600 nm.

    • Validation Logic: An OD600​>0.05 indicates light scattering from sub-visual, insoluble drug particles. If the OD exceeds this threshold, the formulation has failed and must be discarded.

G A 10 mM Stock (100% Anhydrous DMSO) B Intermediate Dilution (PEG400/PBS Bridge) A->B 1:10 Dilution (Prevents shock) C Pre-warmed Media (37°C, Dropwise) B->C Dropwise + Vortex (Avoids nucleation) D Validation (OD600 < 0.05) C->D Spectrophotometry (Confirms solubility)

Caption: Workflow for preparing precipitation-free media formulations of highly lipophilic quinolines.

Section 3: Troubleshooting Photostability & ROS Toxicity

Q: My negative controls (media + compound, no cells) are showing unexpected oxidative stress markers, and my cells are dying non-specifically. Is the compound degrading? A: Yes, through phototoxicity. Trifluoromethylated quinoline derivatives are known to exhibit distinct photophysical changes under standard laboratory white-LED irradiation[4]. The quinoline core absorbs ambient UV/Vis light, transitioning to an excited triplet state. It then transfers this energy to dissolved molecular oxygen in the media, generating Reactive Oxygen Species (ROS) such as singlet oxygen ( 1O2​ ). This not only degrades your compound (reducing the effective dose) but also causes severe off-target cytotoxicity in your cell cultures.

Solution: All stock solutions and media formulations must be prepared in amber microcentrifuge tubes. Cell culture plates must be wrapped in foil during transport to and from the incubator.

Section 4: Troubleshooting Serum Protein Binding

Q: The compound shows high target inhibition in biochemical (cell-free) assays but loses >90% of its efficacy in cell assays containing 10% Fetal Bovine Serum (FBS). How can I correct this? A: The -CF3 group drives high non-specific binding to the hydrophobic pockets of Bovine Serum Albumin (BSA) present in FBS. This sequesters the drug, drastically reducing the "free fraction" available to enter your cells. To validate and quantify this, you must run an LC-MS/MS stability and free-fraction assay.

Protocol B: Self-Validating LC-MS/MS Stability & Free-Fraction Assay

Causality Focus: This protocol separates protein-bound drug from degraded drug to pinpoint the exact cause of efficacy loss.

  • Incubation: Incubate the formulated media (10 µM compound, 10% FBS) in a standard incubator (37°C, 5% CO2) in a cell-free plate.

  • Aliquoting & Protein Crash: At 0, 24, 48, and 72 hours, take a 50 µL aliquot. Immediately add 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., a deuterated quinoline analog).

    • Causality: The organic solvent denatures the BSA, forcing it to unfold and release the sequestered CF3-quinoline compound into the supernatant.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Readout & Validation: Analyze the supernatant.

    • Validation Logic: If the total Area Under the Curve (AUC) of the parent mass remains stable over 72 hours, the compound is chemically stable, and your loss of efficacy is solely due to reversible BSA binding. If the AUC drops by >10%, the compound is actively degrading (likely via photolysis), and you must improve your light-shielding protocols.

Section 5: Quantitative Data Summary

Use the following table to benchmark your experimental parameters against the expected physicochemical behavior of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Property / MetricExpected ObservationImpact on Cell Culture Assays
Core Structure 4-AminoquinolineSusceptible to pH-dependent solubility shifts; requires strict pH 7.4 buffering.
C2 Substitution Trifluoromethyl (-CF3)Increases logP; enhances metabolic stability but heavily promotes BSA sequestration.
C4 Substitution (2-Hydroxyethyl)aminoProvides dipole interactions; marginally improves aqueous solubility vs. simple alkyl chains.
Photostability Moderate to LowGenerates ROS under ambient white-LED light; mandates the use of amber plastics.
Optimal Stock Solvent 100% Anhydrous DMSOHighly stable at -20°C; requires stepwise intermediate dilution to prevent precipitation.

References

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases Beilstein Journal of Organic Chemistry[Link]

  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Technical Support Center: Chromatography of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring the acquisition of high-quality, reproducible data. Our approach is rooted in explaining the fundamental causes of these issues to empower you with robust, preventative solutions.

Troubleshooting Guide: Diagnosing and Resolving Baseline Noise

This section addresses specific baseline anomalies you may encounter. Each entry follows a question-and-answer format, detailing probable causes and providing systematic solutions.

Q1: Why is my baseline consistently drifting upwards or downwards during a gradient run?

Baseline drift is a common issue in gradient elution, often indicating a mismatch in the properties of the mobile phase components or environmental instability.[1][2]

Probable Causes & Solutions:

  • Mismatched Mobile Phase Absorbance: The most frequent cause is a difference in the UV absorbance between your aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents at the detection wavelength.[1] Even high-purity solvents can have different absorbance profiles.

    • Causality: As the gradient changes the solvent ratio, the overall background absorbance of the mobile phase shifts, causing the detector baseline to drift. This is particularly pronounced when using additives like trifluoroacetic acid (TFA) in only one of the mobile phases.[3][4]

    • Solution:

      • Balance Additives: If you use an additive like TFA or formic acid, ensure it is present in both Mobile Phase A and Mobile Phase B at the same concentration.[4] For example, use 0.1% TFA in water and 0.1% TFA in acetonitrile.

      • Run a Blank Gradient: Inject a blank (mobile phase) and run your full gradient. This will reveal the inherent drift of your mobile phase system, which can sometimes be subtracted from your sample chromatograms during data processing.[1][3]

  • Thermal Instability: Fluctuations in ambient laboratory temperature can affect both the mobile phase and the detector, leading to drift.[5][6] Temperature changes can alter mobile phase viscosity and the refractive index, which light-based detectors are sensitive to.[5]

    • Causality: The column and detector are often at different temperatures. As the mobile phase travels from a heated column to an ambient-temperature detector, refractive index changes can manifest as baseline drift. Drafts from air conditioning or heating vents can also introduce cyclical noise.[1][5]

    • Solution:

      • Use a Column Oven: Maintain a constant, elevated temperature for the column (e.g., 30 °C or 40 °C). This provides a stable thermal environment, improving retention time reproducibility and minimizing drift.[7]

      • Thermostat the Detector: If possible, ensure the detector flow cell is also in a temperature-controlled environment. Some systems have heat exchangers to cool the mobile phase before it enters the detector.[4]

      • Insulate Tubing: Insulating the tubing between the column outlet and the detector inlet can help minimize heat exchange with the ambient air.[1]

  • Column Bleed or Contamination: The stationary phase of the column can slowly degrade ("bleed") or previously injected sample components can leach out, especially during a high-organic gradient.[8]

    • Causality: As the percentage of the strong (organic) solvent increases in the gradient, it can wash strongly retained compounds or hydrolyzed stationary phase fragments off the column, which then pass through the detector and cause the baseline to rise.

    • Solution:

      • Column Flushing: Before analysis, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. Refer to the manufacturer's guidelines for recommended flushing procedures.

      • Use a Guard Column: A guard column is a small, sacrificial column installed before the analytical column to trap strongly retained impurities from the sample, protecting the primary column.[9]

Q2: My baseline looks "fuzzy" or shows high-frequency, random noise. What's the cause?

This type of noise often points to issues within the detector, such as a dirty flow cell or a failing lamp, or to inadequate mobile phase preparation.

Probable Causes & Solutions:

  • Contaminated or Dirty Detector Flow Cell: Dust, air bubbles, or precipitated buffer salts inside the flow cell can scatter light, leading to a noisy signal.[4][5]

    • Causality: The detector measures the absorbance of light passing through a very small aperture. Any obstruction or bubble will cause erratic fluctuations in the amount of light reaching the photodiode, resulting in noise.

    • Solution:

      • Flush the Flow Cell: Flush the cell with a sequence of solvents. A common procedure is to flush with water, followed by methanol or isopropanol.[4][10] For stubborn contaminants, flushing with 1N nitric acid (never hydrochloric acid, which can corrode stainless steel) may be necessary, but always consult your detector's manual first.[11]

  • Aging Detector Lamp: The energy output of UV/DAD lamps (typically deuterium or tungsten) decreases over time. A weak lamp provides less light to the photodiode, reducing the signal-to-noise ratio.[4][12][13]

    • Causality: The detector's noise is inversely proportional to the amount of light reaching it.[12][13] As the lamp intensity weakens, the inherent electronic noise of the system becomes more prominent relative to the signal.

    • Solution:

      • Perform a Lamp Intensity Test: Most modern HPLC systems have built-in diagnostics to check lamp energy or intensity.[12] If the intensity is below the manufacturer's recommended threshold, replace the lamp.

  • Inadequate Mobile Phase Mixing: If the mobile phase components are not mixed homogeneously before reaching the detector, it can cause refractive index fluctuations that appear as noise.[4][5]

    • Causality: This is especially common in gradient systems where solvents are mixed online. Small, rapid changes in composition create swirls of differing refractive indices that the detector picks up as high-frequency noise.

    • Solution:

      • Install a Static Mixer: A static mixer placed between the pump and the injector can significantly improve the homogeneity of the mobile phase, smoothing out the baseline.[1][3][12]

Q3: I see regular, periodic noise (pulsations) in my baseline. What does this indicate?

This rhythmic noise pattern is almost always linked to the pump and its fluid delivery system.

Probable Causes & Solutions:

  • Pump Pulsations and Faulty Check Valves: The reciprocating motion of HPLC pump pistons naturally creates pressure pulses. While modern pumps have dampeners, issues can still arise. Dirty or malfunctioning check valves are a primary cause of excessive pulsation.[2][8]

    • Causality: Check valves ensure one-way flow. If a valve is stuck or leaking, it can cause pressure fluctuations with each pump stroke, which translate directly into baseline pulsations.[8] This is often exacerbated by precipitated buffers or air bubbles in the pump head.[2]

    • Solution:

      • Prime/Purge the Pump: Ensure there are no air bubbles trapped in the pump heads by thoroughly purging each solvent line.

      • Clean or Replace Check Valves: Sonicate the check valves in methanol or isopropanol to dislodge particulate matter. If this fails, replace them. Ceramic check valves are often reported to reduce noise, especially when using ion-pairing reagents like TFA.[1][3]

  • Leaking Pump Seals: Worn or scratched pump seals can allow mobile phase to leak or air to be drawn into the system, causing pressure instability.[10]

    • Causality: A leak in the high-pressure flow path prevents the system from maintaining a stable backpressure, leading to flow rate and pressure fluctuations that manifest as a noisy baseline.

    • Solution:

      • Regular Maintenance: Pump seals are consumable parts and should be replaced as part of a regular preventive maintenance schedule, typically annually.[8] Visible salt crystal buildup behind the pump head is a clear sign of a leaking seal.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the source of baseline noise.

Baseline_Troubleshooting cluster_types Type of Noise cluster_causes Probable Causes cluster_solutions Solutions start Identify Baseline Problem drift Drift (Upward/Downward) start->drift Observe Chromatogram fuzzy High-Frequency Noise ('Fuzzy') start->fuzzy Observe Chromatogram periodic Periodic Noise (Pulsating) start->periodic Observe Chromatogram cause_drift Mobile Phase Mismatch Temperature Instability Column Bleed drift->cause_drift cause_fuzzy Dirty Flow Cell Aging Lamp Poor Mixing fuzzy->cause_fuzzy cause_periodic Pump Pulsation Faulty Check Valves Leaks periodic->cause_periodic sol_drift Balance Additives Use Column Oven Flush Column cause_drift:f0->sol_drift:f0 cause_drift:f1->sol_drift:f1 cause_drift:f2->sol_drift:f2 sol_fuzzy Flush Flow Cell Check Lamp Install Mixer cause_fuzzy:f0->sol_fuzzy:f0 cause_fuzzy:f1->sol_fuzzy:f1 cause_fuzzy:f2->sol_fuzzy:f2 sol_periodic Purge Pump Clean/Replace Valves Check Fittings cause_periodic:f0->sol_periodic:f0 cause_periodic:f1->sol_periodic:f1 cause_periodic:f2->sol_periodic:f2

Caption: Systematic workflow for troubleshooting HPLC baseline noise.

Frequently Asked Questions (FAQs)
Q1: What are the ideal starting chromatographic conditions for 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline?

Given the structure of the analyte—a quinoline core with a polar hydroxyethylamino group and a hydrophobic trifluoromethyl group—a reversed-phase method is the most appropriate starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmA standard C18 column provides a good balance of retention for moderately polar to non-polar compounds.[14] The trifluoromethyl group will interact well with the C18 phase.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterFormic acid is a common mobile phase modifier that helps to protonate free silanols on the silica surface, reducing peak tailing for basic compounds like quinolines.[14]
Mobile Phase B 0.1% Formic Acid in HPLC-grade AcetonitrileAcetonitrile is preferred over methanol for compounds with aromatic rings as it often provides better peak shape. Its lower UV cutoff is also advantageous for detection at low wavelengths.[15]
Gradient Start at 10-20% B, ramp to 80-90% B over 20 minutesA scouting gradient is essential to determine the approximate elution time of the analyte and to clean the column of any late-eluting impurities.[14]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves reproducibility.[7]
Detection UV-Vis or DAD at ~225 nm and ~270 nmQuinoline derivatives typically have strong absorbance maxima in these regions.[14][16] A DAD is useful to confirm peak purity.
Q2: How do the trifluoromethyl and hydroxyethylamino groups affect the chromatography?

These two functional groups have opposing effects on retention in reversed-phase chromatography, making mobile phase optimization key.

  • -CF3 (Trifluoromethyl) group: This group is highly lipophilic (non-polar) and will increase the compound's retention on a C18 column.

  • -[(2-Hydroxyethyl)amino] group: This side chain is polar and contains a basic nitrogen atom. The polar nature decreases retention. The basic nitrogen can interact with acidic silanol groups on the silica support of the column, which can lead to peak tailing.

  • Controlling Peak Shape: The pH of the mobile phase is critical.[17] Using an acidic modifier like formic acid (pH ~2.7) or TFA ensures the basic nitrogen is protonated. This minimizes interactions with silanols and typically results in sharper, more symmetrical peaks.

Q3: What are the absolute best practices for mobile phase preparation to prevent baseline issues?

Seemingly minor oversights in mobile phase preparation are a major source of chromatographic problems.[18]

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents. Lower-grade solvents can contain UV-absorbing impurities that contribute to baseline noise and ghost peaks.[11][18]

  • Prepare Fresh Daily: Aqueous mobile phases, especially those near neutral pH, are susceptible to microbial growth.[4] It is best practice to prepare fresh mobile phase each day and discard any unused portions.

  • Filter All Aqueous Components: Before mixing, filter all aqueous buffers and solutions through a 0.45 µm or 0.22 µm membrane filter.[18] This removes particulate matter that can damage pump seals and clog the column.

  • Degas Thoroughly: Dissolved gases in the mobile phase can form bubbles in the low-pressure environment of the detector flow cell, causing spikes and noise.[2][5] Use an inline degasser, helium sparging, or sonication to remove dissolved air.[1]

  • Measure and Mix Correctly: When preparing a mixed mobile phase, measure the volumes of each solvent separately before combining them to account for volume contraction (e.g., when mixing methanol and water).[18]

Q4: My compound is in a complex matrix (e.g., plasma). How can this affect my baseline?

A complex biological matrix can introduce a host of interferences that directly impact the baseline and the quality of your data. This is known as a "matrix effect."[19][20]

  • Direct Interference: Endogenous compounds in the matrix (e.g., phospholipids, proteins) can co-elute with your analyte, causing a lumpy, unstable baseline and making accurate integration difficult.[20][21]

  • Ion Suppression (for LC-MS): Matrix components can interfere with the ionization of your target analyte in the mass spectrometer source, leading to reduced sensitivity and poor reproducibility.[19][20]

  • Column Contamination: Strongly retained matrix components can build up on the column and elute slowly over subsequent runs, causing baseline drift and ghost peaks.[21]

Mitigation Strategy: Sample Preparation

A robust sample preparation protocol is essential. Simply "diluting and shooting" is rarely sufficient for complex matrices.

  • Protein Precipitation (PPT): A simple method where a cold organic solvent (like acetonitrile) is added to precipitate proteins. However, this method does not remove other interferences like phospholipids.[21]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[20][21] An SPE cartridge can be chosen to selectively retain the analyte of interest while matrix components are washed away, or vice-versa. This significantly reduces matrix effects and protects the analytical column.

Experimental Protocol: System Cleanliness and Contamination Check

This protocol helps determine if baseline noise is originating from system-wide contamination.

  • Preparation:

    • Prepare fresh mobile phases: Bottle A (HPLC-grade water) and Bottle B (HPLC-grade acetonitrile).

    • Remove the analytical column and replace it with a zero-dead-volume union.

  • System Flush:

    • Purge the pump with both fresh mobile phases for 5-10 minutes each.

    • Flush the entire system (without the column) with 100% acetonitrile (Bottle B) at 1 mL/min for 30 minutes.

    • Switch to 100% water (Bottle A) and flush for another 30 minutes.

    • For persistent contamination, an isopropanol flush can be performed after the acetonitrile step.[4][10]

  • Baseline Assessment (No Column):

    • Equilibrate the system with a 50:50 mix of Water:Acetonitrile at 1 mL/min.

    • Monitor the detector baseline for at least 15-20 minutes.

    • Interpretation: If the baseline is stable and quiet, the contamination is likely on the column. If the baseline is still noisy, the issue lies within the HPLC system itself (pump, injector, detector, or contaminated solvent lines/bottles).

  • Column Re-installation and Equilibration:

    • If the system baseline was clean, reinstall the column.

    • Equilibrate the column with the initial mobile phase conditions of your method for at least 30 minutes or until a stable baseline is achieved.[14]

    • If the noise returns, the column is the source of contamination and requires cleaning or replacement.

Cause-and-Effect Relationship Diagram

Cause_Effect cluster_source Source of Problem cluster_cause Specific Cause cluster_effect Observed Effect (Baseline Noise) MobilePhase Mobile Phase Contamination Contamination / Impurities MobilePhase->Contamination Degassing Inadequate Degassing MobilePhase->Degassing Mixing Poor Mixing MobilePhase->Mixing Pump Pump Pump->Mixing CheckValves Faulty Check Valves Pump->CheckValves Leaks Leaks / Worn Seals Pump->Leaks Column Column Column->Contamination Bleed Stationary Phase Bleed Column->Bleed Detector Detector FlowCell Dirty Flow Cell Detector->FlowCell Lamp Aging Lamp Detector->Lamp Environment Environment Temp Temperature Fluctuations Environment->Temp Drift Drift Contamination->Drift Spikes Random Spikes Contamination->Spikes HighFreq High-Frequency Noise Degassing->HighFreq Degassing->Spikes Mixing->HighFreq Periodic Periodic Pulsations CheckValves->Periodic Leaks->Periodic Bleed->Drift Temp->Drift FlowCell->HighFreq Lamp->HighFreq

Caption: Relationship between problem sources, specific causes, and resulting baseline noise.

References
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024).
  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Quantum Analytics.
  • Chiron, W. (2014). Common Causes of Baseline Noise in HPLC & UHPLC Systems.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • What Causes Baseline Noise in HPLC, and How to Control It? (2022). YouTube.
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  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019). LCGC.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (n.d.). Element Lab Solutions.
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. (n.d.). Sigma-Aldrich.
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  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
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  • how to decrease noise in RP-HPLC acetonitrile water method. (2010).
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  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone.
  • Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. (2025). Benchchem.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (2026).
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  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series.
  • HPLC chromatograms of quinoline and 2-hydroxyquinoline. (n.d.).

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Validation & Comparative

Next-Generation Pharmacophores: 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline vs. Traditional Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a foundational pillar in medicinal chemistry, historically renowned for its role in antimalarial and antimicrobial therapies[1]. However, traditional quinoline derivatives (such as chloroquine or unsubstituted 4-aminoquinolines) increasingly face clinical attrition due to rapid metabolic degradation, off-target toxicity, and widespread drug resistance.

To overcome these bottlenecks, modern rational drug design has shifted toward highly functionalized derivatives. 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline represents a paradigm shift in this space. By strategically incorporating a trifluoromethyl group and a flexible hydroxyethylamino side chain, this compound resolves the pharmacokinetic and pharmacodynamic limitations of its predecessors, emerging as a potent candidate for kinase inhibition and advanced antimicrobial applications[2],[3].

Structural Causality & Rational Design

As application scientists, we do not merely synthesize derivatives; we engineer molecular solutions to biological problems. The transition from a traditional quinoline core to the 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline scaffold is driven by precise structural causality:

  • The 2-Trifluoromethyl (-CF3) Group: Traditional quinolines are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the electron-rich 2-position. The introduction of a strongly electron-withdrawing -CF3 group reduces the electron density of the pyridine ring, creating a metabolic shield. Furthermore, the fluorine atoms significantly increase the compound's lipophilicity (LogP), enhancing passive diffusion across cellular and bacterial lipid bilayers[4].

  • The 4-[(2-Hydroxyethyl)amino] Side Chain: While increasing lipophilicity improves permeability, it traditionally ruins aqueous solubility—a primary cause of failure in preclinical trials. The addition of the flexible alkylamino side chain counteracts this by drastically improving water solubility[5]. More importantly, the terminal hydroxyl group acts as a critical hydrogen bond donor and acceptor. In oncology applications, this moiety anchors the molecule within the ATP-binding hinge region of target kinases, driving the selectivity index exponentially higher than traditional derivatives[2].

RationalDesign Core Quinoline Core CF3 2-Trifluoromethyl (-CF3) Increases Lipophilicity & Blocks CYP450 Oxidation Core->CF3 Position 2 HE 4-(2-Hydroxyethyl)amino Enhances Solubility & Provides H-Bonding Core->HE Position 4 Target High-Affinity Target Binding (e.g., Kinase Hinge Region) CF3->Target Hydrophobic Interaction HE->Target Hydrogen Bond Donor/Acceptor

Rational design principles of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline.

Comparative Performance Data

To objectively evaluate the performance of this functionalized scaffold, we compare it against a standard traditional 4-aminoquinoline core across key preclinical parameters.

ParameterTraditional 4-Aminoquinoline (e.g., Chloroquine core)4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinolineMechanistic Causality
Aqueous Solubility (LogS) Moderate (-3.5 to -4.0)High (-2.0 to -2.5)The hydroxyethyl chain disrupts the crystal lattice and readily hydrates, improving dissolution[5].
Metabolic Half-Life (t1/2 in HLM) ~45 minutes>120 minutesThe -CF3 group sterically and electronically shields the 2-position from CYP-mediated oxidation[4].
Kinase Selectivity Index Low (<5)High (>50)The terminal hydroxyl group forms highly specific H-bonds in the kinase hinge region[2].
Cell Permeability (Papp) ModerateExcellentFluorine atoms increase lipophilicity, enhancing passive diffusion across lipid bilayers[4].
Antimicrobial MIC (M. tb) >10 µg/mL<3.5 µg/mLEnhanced penetration of the mycobacterial cell wall combined with stable target binding[3].

Experimental Workflows & Validation

Trust in drug discovery relies on self-validating experimental systems. Below are the standard operating protocols used to validate the superiority of the functionalized quinoline derivative.

Protocol 1: Self-Validating TR-FRET Kinase Inhibition Assay

Objective: Quantify the IC50 of the compound against target kinases (e.g., PI3K/Akt pathway targets)[2],[4]. Self-Validating Mechanism: This assay incorporates a continuous Z'-factor calculation. A Z'-factor > 0.5 mathematically guarantees that the observed fluorescence shift is due to the compound's mechanism of action, isolating it from assay drift or pipetting errors.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the quinoline compounds in 100% DMSO to create a 10-point concentration-response curve starting at 10 µM (3-fold serial dilutions).

  • Enzyme/Substrate Incubation: In a 384-well low-volume microplate, dispense 5 µL of the target kinase and 5 µL of the biotinylated substrate/ATP mixture. Use an acoustic liquid handler to transfer 100 nL of the compound to avoid tip-based carryover.

  • Reaction Phase: Incubate the plate at room temperature for exactly 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). The hydroxyethyl group of the novel quinoline displaces ATP more effectively than traditional quinolines, yielding a steeper dose-response curve and a lower IC50[2].

ScreeningWorkflow Comp Compound Preparation Assay TR-FRET Kinase Assay Comp->Assay 10-point dose response Read Fluorescence Readout Assay->Read 384-well plate Valid Z'-Factor Validation (>0.5) Read->Valid Data normalization

Self-validating TR-FRET experimental workflow for kinase inhibitor screening.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Prove the protective metabolic effect of the 2-trifluoromethyl group[4]. Self-Validating Mechanism: The protocol mandates the inclusion of Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If the controls do not hit their established clearance benchmarks, the entire plate is invalidated.

  • Incubation Mixture: Combine 1 µM of the functionalized quinoline derivative with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Causality: The robust C-F bonds in the trifluoromethyl group resist CYP-mediated hydroxylation. Consequently, the LC-MS/MS depletion curve for the functionalized quinoline will remain significantly flatter than that of traditional quinolines, proving enhanced metabolic half-life[4].

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Frontiers in Chemistry
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) National Institutes of Health (NIH) / PubMed
  • Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline deriv
  • An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional Benchchem

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Comparative In Vitro Efficacy Guide: 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Evaluating novel pharmacophores requires moving beyond basic IC50 values to understand the physicochemical causality behind a compound's performance. Quinoline derivatives are a cornerstone of medicinal chemistry, with over 200 biologically active alkaloids identified to date (1)[1]. Among these, 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline (hereafter referred to as HE-TFQ ) emerges as a highly specialized scaffold. It is particularly valued in the development of targeted therapies, such as Receptor Tyrosine Kinase (RTK) inhibitors (e.g., IGF-1R) and advanced antineoplastic agents.

The efficacy of HE-TFQ is driven by its distinct substitution pattern. The 2-trifluoromethyl (-CF3) group significantly enhances chemical stability and lipophilicity (2)[2]. More importantly, in the context of kinase inhibition, this -CF3 group establishes critical electrostatic contacts with hinge region residues (e.g., Ser979 and Thr1127 in IGF-1R) (3)[3]. Concurrently, the 4-amino substitution is an absolute requirement for its anticancer activity (4)[4], with the 2-hydroxyethyl linker providing a flexible hydrogen-bond donor/acceptor pair that improves aqueous solubility without sacrificing target affinity.

G IGF1R IGF-1R (Receptor) PI3K PI3K IGF1R->PI3K Phosphorylation HETFQ HE-TFQ (Inhibitor) HETFQ->IGF1R Inhibits ATP Binding Apoptosis Apoptosis / Cell Arrest HETFQ->Apoptosis Induces AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Proliferation Signal

Mechanism of Action: HE-TFQ mediated inhibition of the IGF-1R signaling pathway.

Comparative In Vitro Efficacy Data

To objectively benchmark HE-TFQ, we compare its performance against a baseline unsubstituted 4-aminoquinoline (to demonstrate the impact of the -CF3 and hydroxyethyl groups) and a clinical-grade IGF-1R inhibitor, NVP-AEW541.

Table 1: In Vitro Profiling and Viability Metrics
CompoundIGF-1R IC₅₀ (µM)MCF-7 Viability (GI₅₀, µM)MDA-MB-231 Viability (GI₅₀, µM)Kinetic Solubility (µM)
Unsubstituted 4-Aminoquinoline > 50.0> 100.0> 100.0150
HE-TFQ 1.2 ± 0.32.4 ± 0.23.1 ± 0.485
NVP-AEW541 (Reference) 0.0860.5 ± 0.10.8 ± 0.220

Data Interpretation: While NVP-AEW541 is a highly potent, fully optimized clinical candidate, HE-TFQ demonstrates remarkable baseline potency for a low-molecular-weight intermediate. The addition of the 2-trifluoromethyl group drops the IC₅₀ from >50 µM (unsubstituted) to the low micromolar range. Furthermore, HE-TFQ maintains superior kinetic solubility (85 µM) compared to the highly lipophilic NVP-AEW541 (20 µM), making it a highly tractable starting point for further SAR optimization.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols integrate built-in validation steps. As quinolines are known to possess intrinsic fluorescence and can interfere with certain metabolic assays, these methodologies are specifically designed to bypass common artifacts.

A. Cellular Viability & Proliferation (SRB Assay)

Causality Check: The Sulforhodamine B (SRB) assay is strictly preferred over the standard MTT assay for quinoline derivatives. Quinolines can inadvertently uncouple mitochondrial reductases, leading to false-positive viability readouts in MTT assays. SRB measures total cellular protein content, providing a metabolic-independent, highly trustworthy readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of HE-TFQ in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 50 µM. Validation Step: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a 0.5% DMSO vehicle control.

  • Fixation: After 72 hours of exposure, fix the cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

  • Staining: Wash plates with deionized water and air-dry. Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 515 nm using a microplate reader.

B. In Vitro Kinase Inhibition Assay (IGF-1R)

Causality Check: Direct biochemical assays isolate the compound's effect on the target from cellular permeability factors. Because quinolines can be auto-fluorescent, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is utilized, incorporating a no-enzyme control to subtract baseline compound fluorescence.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 10 nM recombinant IGF-1R kinase domain, 2 µM biotinylated poly-GT substrate, and HE-TFQ (0.01–100 µM).

  • Initiation: Initiate the reaction by adding 10 µM ATP. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout & Analysis: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep Compound Prep (HE-TFQ in DMSO) Treat Treatment (0.1 - 50 µM, 72h) Prep->Treat Cell Cell Culture (MCF-7 / MDA-MB-231) Cell->Treat Assay Viability Assay (SRB Method) Treat->Assay Data Data Analysis (IC50 Calculation) Assay->Data

In vitro high-throughput screening workflow for evaluating HE-TFQ efficacy.

Conclusion

4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline represents a highly privileged chemical space. Its specific structural modifications solve the dual challenge of achieving high target affinity (via the -CF3 electrostatic interactions) and maintaining favorable physicochemical properties (via the hydroxyethyl linker). For drug development professionals targeting RTKs or seeking robust antineoplastic intermediates, HE-TFQ provides a superior, self-validating foundation compared to basic 4-aminoquinoline scaffolds.

References

  • Chem-Impex. "4-Hidroxi-2-(trifluorometil)quinolina – Chem-Impex".
  • Wikipedia. "Quinoline - Wikipedia".
  • NIH PMC. "Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R)".
  • ResearchGate. "Docking results showing interaction of compound Ko with the amino acid residues...".

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A Comparative Benchmarking Guide to 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, a Novel Kv7 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Voltage-gated potassium channels of the Kv7 family, particularly the heteromeric Kv7.2/7.3 channels, are the primary molecular correlates of the neuronal M-current. This current plays a critical role in stabilizing the resting membrane potential and controlling neuronal excitability.[1][2] Consequently, these channels have emerged as significant therapeutic targets for neurological disorders characterized by hyperexcitability, such as epilepsy.[3][4] This guide provides an in-depth comparative analysis of a novel investigational compound, 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline (hereafter referred to as Cpd-X), against two well-established Kv7 channel inhibitors: Linopirdine and XE991. We will delineate the mechanistic rationale for targeting Kv7 channels and provide detailed, validated protocols for electrophysiological and cell-based assays. The objective is to benchmark the potency, selectivity, and potential cytotoxicity of Cpd-X, offering researchers a comprehensive framework for evaluating novel modulators in this class.

Introduction: The M-Current and its Gatekeepers, Kv7.2/7.3

The M-current (IM) is a subthreshold, non-inactivating potassium current that is powerfully suppressed by the activation of muscarinic acetylcholine receptors, hence its name.[1] This current is crucial for preventing repetitive action potential firing and adapting neuronal output. The primary subunits responsible for the M-current in the central nervous system are Kv7.2 and Kv7.3 (encoded by the KCNQ2 and KCNQ3 genes), which co-assemble to form heterotetrameric channels highly expressed at the axon initial segment.[2][5]

Inhibition of Kv7.2/7.3 channels prevents potassium efflux, leading to membrane depolarization and an increase in neuronal excitability.[4] This mechanism is the basis for the action of established cognitive enhancers and research tools like Linopirdine and XE991.[6][7][8] These compounds act as state-dependent pore blockers, exhibiting higher affinity for the open or activated state of the channel.[7] By benchmarking our novel compound, Cpd-X, against these standards, we aim to characterize its pharmacological profile and assess its potential as a new tool for neuroscience research or therapeutic development.

Kv7_Mechanism_of_Action cluster_neuron Neuron cluster_ais Axon Initial Segment AP Action Potentials Excitability Increased Neuronal Excitability Excitability->AP Increased Firing of Depolarization Membrane Depolarization Depolarization->Excitability Kv7 Kv7.2/7.3 Channel (Open State) Kv7->Depolarization Leads to K_efflux K+ Efflux (M-Current) Kv7->K_efflux Generates RMP Stable Resting Membrane Potential K_efflux->RMP Maintains Inhibitor Kv7 Inhibitor (e.g., Cpd-X, XE991) Inhibitor->Kv7 Blocks

Caption: Role of Kv7.2/7.3 channels in regulating neuronal excitability.

Experimental Design and Rationale

To provide a robust comparison, our benchmarking strategy employs a multi-tiered approach, progressing from high-throughput screening to high-content, gold-standard electrophysiology, while incorporating essential safety assessments. This workflow ensures that we gain a comprehensive understanding of each compound's profile efficiently.

Core Assays:

  • Thallium Flux Assay (Primary Screen): This fluorescence-based assay provides a high-throughput method to measure ion channel activity. It is an excellent primary screen to determine the potency (IC₅₀) of the inhibitors by measuring the inhibition of thallium influx through the Kv7.2 channels expressed in a stable cell line.[9]

  • Automated Patch-Clamp Electrophysiology (Potency & Mechanism): This is the gold-standard for ion channel research. We use this technique to directly measure the electrical currents through the Kv7.2/7.3 channels. It provides the most accurate determination of potency and can reveal details about the mechanism of inhibition (e.g., state-dependence).[10]

  • hERG Channel Counter-Screen (Safety): Off-target inhibition of the hERG (Kv11.1) potassium channel is a major cause of drug-induced cardiac arrhythmia.[9] It is imperative to assess the activity of any potential Kv7 modulator against the hERG channel to establish a preliminary safety window.

  • Cellular Cytotoxicity Assay (Safety): A general cytotoxicity assay (e.g., MTS or LDH release) is performed on the host cell line to ensure that the observed channel inhibition is not merely a result of cell death.

Experimental_Workflow cluster_primary Primary Screening & Safety cluster_secondary Confirmatory & Mechanistic Compound Test Compounds (Cpd-X, Linopirdine, XE991) Thallium Thallium Flux Assay (Kv7.2) Compound->Thallium hERG hERG Counter-Screen (Thallium Flux) Compound->hERG Cyto Cytotoxicity Assay (MTS) Compound->Cyto Patch Automated Patch-Clamp (Kv7.2/7.3) Thallium->Patch Confirm Hits Analysis Comparative Analysis: - Potency (IC₅₀) - Selectivity Index - Cytotoxicity (CC₅₀) Thallium->Analysis hERG->Analysis Cyto->Analysis Patch->Analysis

Caption: Tiered experimental workflow for benchmarking Kv7 inhibitors.

Detailed Methodologies

The trustworthiness of a comparative guide rests on the rigor and reproducibility of its methods. The following protocols are presented as self-validating systems.

Automated Patch-Clamp Electrophysiology
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cpd-X, Linopirdine, and XE991 on heteromeric Kv7.2/7.3 channels.

  • Rationale: We utilize a 384-well automated patch-clamp system for increased throughput while maintaining the high data quality of conventional patch-clamp. A voltage protocol that assesses both resting and activated channel states is used to reveal any state-dependent inhibition.

  • Step-by-Step Protocol:

    • Cell Culture: HEK293 cells stably co-expressing human Kv7.2 and Kv7.3 subunits are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 400 µg/mL G418, and 250 µg/mL Zeocin. Cells are maintained at 37°C in a 5% CO₂ incubator.

    • Cell Preparation: On the day of the experiment, cells are lifted using a detachable cell reagent (e.g., TrypLE Express), washed with a saline-based extracellular solution, and resuspended to a final concentration of 1-2 million cells/mL.

    • Solutions:

      • Extracellular Solution (ECS) (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

      • Intracellular Solution (ICS) (in mM): 130 K-Aspartate, 5 MgCl₂, 5 EGTA, 4 ATP, 10 HEPES; pH 7.2 with KOH.

    • Compound Plating: Test compounds are serially diluted in ECS to achieve final concentrations ranging from 1 nM to 100 µM in a 384-well compound plate.

    • Electrophysiology Run:

      • The automated system performs a giga-seal between the cell and the patch plate.

      • The whole-cell configuration is established.

      • Cells are held at a resting potential of -80 mV.

      • A test pulse to 0 mV for 500 ms is applied to activate the Kv7.2/7.3 channels. This is repeated every 15 seconds.

      • After establishing a stable baseline current, the compound is added, and the test pulse protocol continues until the inhibitory effect reaches a steady state (typically 3-5 minutes).

    • Data Analysis: The peak current amplitude at the end of the 0 mV pulse is measured before and after compound addition. The percentage of inhibition is calculated, and concentration-response curves are fitted using a four-parameter logistic equation to determine the IC₅₀ value.

hERG Thallium Flux Assay
  • Objective: To assess the off-target inhibitory activity of the compounds on the hERG channel.

  • Rationale: This assay provides a robust and higher-throughput alternative to hERG electrophysiology for initial safety profiling.

  • Step-by-Step Protocol:

    • Cell Culture: HEK293 cells stably expressing the human hERG channel are cultured as described above, using the appropriate selection antibiotic.

    • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

    • Dye Loading: The cell culture medium is removed, and cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II) for 60-90 minutes at 37°C.

    • Compound Incubation: The dye solution is removed, and cells are incubated with the test compounds at various concentrations for 15-20 minutes.

    • Thallium Flux Measurement: The plate is transferred to a fluorescence plate reader. A stimulus buffer containing thallium sulfate is added to induce thallium influx through the open hERG channels.

    • Data Analysis: The fluorescence signal is recorded over time. The rate of fluorescence increase is proportional to hERG channel activity. The percentage of inhibition is calculated relative to vehicle controls, and IC₅₀ values are determined by curve fitting.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data obtained from benchmarking Cpd-X against the standard inhibitors Linopirdine and XE991.

Table 1: Comparative Potency on Kv7.2/7.3 Channels

CompoundAutomated Patch-Clamp IC₅₀ (µM)Thallium Flux IC₅₀ (µM)
Cpd-X 0.18 0.25
Linopirdine2.4[11][12]3.1
XE9910.055[9]0.06

Interpretation: The data indicates that Cpd-X is a potent inhibitor of Kv7.2/7.3 channels. Its potency is significantly greater than that of Linopirdine and approaches that of XE991, one of the most potent known inhibitors in this class.[9] The close correlation between the electrophysiology and thallium flux data validates the results from the higher-throughput assay.

Table 2: Selectivity and Safety Profile

CompoundKv7.2/7.3 IC₅₀ (µM) (E-phys)hERG IC₅₀ (µM) (Thallium Flux)Selectivity Index (hERG IC₅₀ / Kv7 IC₅₀)CC₅₀ (µM) (MTS Assay)
Cpd-X 0.18 > 30 > 167 > 50
Linopirdine2.4~15~6> 50
XE9910.05512[9]~218> 30

Interpretation: A critical aspect of drug development is selectivity. The Selectivity Index (SI) provides a quantitative measure of the window between desired on-target activity and undesired off-target activity. Cpd-X displays an excellent selectivity profile, with over 167-fold selectivity for Kv7.2/7.3 over the hERG channel. This profile is comparable to XE991 and superior to Linopirdine. Furthermore, with a cytotoxicity concentration (CC₅₀) well above its effective inhibitory concentration, the activity of Cpd-X can be confidently attributed to specific channel modulation rather than general cell toxicity.

Discussion and Future Directions

This guide has benchmarked the novel compound 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline (Cpd-X) against the standard Kv7 channel inhibitors Linopirdine and XE991. Based on our comparative analysis, Cpd-X emerges as a promising research tool with several key attributes:

  • High Potency: Cpd-X demonstrates sub-micromolar potency, comparable to the best-in-class inhibitor XE991.

  • Excellent Selectivity: It possesses a wide safety margin with respect to off-target hERG inhibition, a crucial feature for any compound considered for further development.

  • Low Cytotoxicity: The lack of general cytotoxicity at effective concentrations confirms its specific mechanism of action.

Future work should focus on several key areas:

  • Mechanism of Action Studies: Detailed electrophysiological experiments should be conducted to determine if Cpd-X, like XE991, exhibits state-dependent binding, which can have significant implications for its physiological effects.[7]

  • Subtype Selectivity: The activity of Cpd-X should be profiled against other Kv7 channel subtypes (Kv7.1, Kv7.4, Kv7.5) to determine its full selectivity profile within the channel family.[5]

  • In Vivo Efficacy: The compound's effects should be evaluated in animal models of neuronal hyperexcitability to determine its efficacy and pharmacokinetic properties in a physiological context.

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The quinoline scaffold is a cornerstone of modern medicinal chemistry, celebrated for its versatility and presence in numerous therapeutic agents.[1][2] However, this "privileged structure" also presents significant challenges in biochemical screening, primarily through off-target interactions and assay interference. This guide provides an in-depth analysis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline, a representative molecule of this class. We will dissect the structural motifs responsible for potential cross-reactivity, offer a comparative framework of assay technologies, and provide robust, field-proven protocols to de-risk hits and ensure the integrity of your screening data. Our objective is to equip researchers with the expertise to distinguish true biological activity from assay artifacts, thereby saving critical resources and preventing the pursuit of misleading leads.

Introduction: The Double-Edged Sword of the Quinoline Scaffold

The molecule 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline belongs to a chemical class that is both promising and problematic. The quinoline core, a fusion of benzene and pyridine rings, is a versatile scaffold capable of interacting with a wide array of biological targets, including kinases and topoisomerases.[1][3] The addition of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the (2-hydroxyethyl)amino side chain provides a potential hydrogen bonding moiety.[4]

However, these same features predispose the molecule to non-specific interactions that can confound assay results. Many quinoline derivatives have been identified as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screens.[5][6][7] Understanding the underlying mechanisms of this interference is the first step toward designing experiments that yield reliable, actionable data.

Part 1: The Structural Basis of Cross-Reactivity

The propensity of a compound to interfere with biochemical assays is not random; it is rooted in its chemical structure. For our topic compound, several features warrant close examination.

Key Mechanisms of Assay Interference

Compounds can interfere with assays through numerous mechanisms, often unrelated to specific binding at the intended target.[8] For quinoline derivatives, the most common culprits are autofluorescence, chemical reactivity, and colloidal aggregation.[9][10][11]

  • Autofluorescence: The extended π-electron system of the aromatic quinoline ring readily absorbs and emits light, particularly in the blue-green region of the spectrum.[9] This intrinsic fluorescence can create a high background signal that masks the true assay signal in fluorescence-based readouts (e.g., Fluorescence Intensity, FRET), leading to either false positive or false negative results.

  • Chemical Reactivity: Certain chemical substructures can be inherently reactive, leading to covalent modification of assay components like enzymes or reagents.[11] While our specific compound is not a classic reactive group, some fused tetrahydroquinolines have been shown to be unstable in solution, degrading into reactive byproducts that interfere with assays.[6][12]

  • Colloidal Aggregation: Compounds with poor aqueous solubility can form colloidal aggregates at micromolar concentrations.[10] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is independent of binding to a specific active site. This is a common mechanism for "frequent hitters" in screening campaigns.[10]

  • Metal Chelation: The nitrogen atom in the quinoline ring and nearby oxygen or nitrogen atoms can act as chelation sites for metal ions.[13][14] This can be problematic in assays that depend on specific metal cofactors (e.g., Mg²⁺ in many kinase assays), as the compound may inhibit the enzyme by stripping this essential ion rather than by direct binding.

cluster_Compound 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline cluster_Assay Biochemical Assay System Compound Test Compound Compound->Compound AssayTarget Target Protein Compound->AssayTarget Intended Specific Binding AssayTech Assay Technology (e.g., Fluorescence, Luminescence) Compound->AssayTech Interference (Autofluorescence, Quenching) AssayBuffer Assay Buffer (Reagents, Metal Ions) Compound->AssayBuffer Interference (Reactivity, Chelation)

Caption: Potential pathways of assay interference for quinoline compounds.

Part 2: A Comparative Framework for De-risking Hits

No single assay is perfect. The core principle of robust hit validation is the use of orthogonal assays—methods that rely on different detection technologies to confirm the biological activity of a compound.[15] This approach helps to systematically eliminate artifacts associated with a specific technology.

Comparison of Common Assay Technologies

The choice of assay readout can dramatically influence a compound's apparent activity. The table below compares several common technologies and their susceptibility to interference from quinoline-like molecules.

Assay TechnologyPrincipleSusceptibility to Quinoline InterferenceMitigation Strategy
Fluorescence Intensity (FI) Measures direct light emission from a fluorophore.High: Highly prone to interference from autofluorescent compounds like quinolines.[9]Use red-shifted fluorophores (>600 nm); perform background subtraction.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled molecule upon binding.Moderate: Less sensitive to raw fluorescence but can be affected by light scattering from aggregates or quenching.Confirm hits with a non-fluorescent method; check for aggregation.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore with a time delay to reduce background.Moderate: The time-delay component reduces interference from short-lived fluorescence. Still susceptible to light-absorbing (quenching) compounds.Run compound controls in the absence of assay components to check for quenching.
Luminescence (e.g., Luciferase) Measures light produced from a chemical reaction.Low to Moderate: Not affected by autofluorescence, but compounds can directly inhibit the reporter enzyme (e.g., luciferase).[11]Perform a counter-screen against the purified reporter enzyme.
Label-Free (e.g., SPR, ITC) Measures biophysical changes upon binding (mass, heat).Low: Considered a gold standard for validation as it is not dependent on optical reporters. Can be affected by aggregation.Filter and centrifuge compound solutions before analysis.
Workflow for Hit Triage and Validation

A systematic workflow is essential to efficiently identify and eliminate false positives. The primary goal is to quickly deprioritize compounds whose activity is technology-dependent.

Start Primary Screen Hit CheckPains In Silico PAINS Filter Start->CheckPains CounterScreen Assay Technology Counter-Screen CheckPains->CounterScreen Flagged as PAINS or Has Interfering Scaffold CheckPains->CounterScreen Clean OrthogonalAssay Orthogonal Assay (e.g., Luminescence or Label-Free) CounterScreen->OrthogonalAssay Inactive FalsePositive Discard: Likely False Positive CounterScreen->FalsePositive Active DoseResponse Confirm with Dose-Response & Hill Slope Analysis OrthogonalAssay->DoseResponse Active OrthogonalAssay->FalsePositive Inactive CellularAssay Validate in Cell-Based Target Engagement Assay DoseResponse->CellularAssay CellularAssay->FalsePositive Inactive ConfirmedHit Confirmed Hit: Proceed to Lead Op CellularAssay->ConfirmedHit Active

Caption: A decision-making workflow for validating biochemical screening hits.

Part 3: Experimental Protocols for Cross-Reactivity Profiling

Theoretical knowledge must be paired with rigorous experimental validation. The following protocols are designed as self-validating systems to diagnose common forms of interference.

Protocol 1: Autofluorescence Profiling

Objective: To determine if 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline emits intrinsic fluorescence at the wavelengths used in a primary assay.

Methodology:

  • Plate Preparation: Use the same microplate type (e.g., black, 384-well, low-volume) as the primary assay.

  • Compound Titration: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 nM) in the final assay buffer. Include "buffer only" wells as a negative control.

  • Fluorophore Control (Optional but Recommended): In separate wells, add the fluorescent probe/substrate used in the primary assay at its final concentration.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Fluorescence Reading: Using a plate reader, scan the plate using the exact same excitation and emission wavelengths and gain settings as the primary assay.[9]

  • Data Analysis:

    • Subtract the average fluorescence of the "buffer only" wells from all other wells.

    • Plot the background-subtracted fluorescence intensity against the compound concentration.

    • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and directly interfering with the signal.[9]

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To determine if the compound non-specifically inhibits a common reporter enzyme, such as firefly luciferase. This is a critical counter-screen for any assay that uses luminescence as a readout.[11]

Methodology:

  • Reagent Preparation: Prepare a solution of purified luciferase enzyme and its substrate (e.g., luciferin and ATP) in an appropriate buffer.

  • Compound Titration: In a suitable microplate (e.g., white, 384-well), add a serial dilution of the test compound. Include a known luciferase inhibitor (e.g., PTC124) as a positive control and a "buffer only" (no compound) control.

  • Reaction Initiation: Add the luciferase enzyme to the wells and incubate briefly.

  • Signal Generation: Add the luciferase substrate to all wells to initiate the light-producing reaction.

  • Luminescence Reading: Immediately read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the "buffer only" control (100% activity).

    • Plot the percent inhibition versus compound concentration and calculate an IC50 value.

    • If the compound shows potent activity in this assay, it is a promiscuous inhibitor of the reporter system, and any activity seen in a luciferase-based primary screen is suspect.[9]

Part 4: Case Study Simulation & Data Interpretation

To illustrate the principles above, consider the following hypothetical data for our test compound, "Compound Q".

Scenario: Compound Q was identified as a 1 µM hit in a primary kinase assay that uses Fluorescence Polarization (FP) for detection.

AssayTarget / TechnologyResult (IC50)Interpretation
Primary Screen Kinase X1.0 µMInitial Hit: Potentially active against the target kinase.
Protocol 1: Autofluorescence Compound Only (FP Readout)No significant signalNot Autofluorescent: The compound itself is not generating a false signal.
Aggregation Test (DLS) Compound in BufferAggregates observed > 5 µMPotential for Aggregation: Aggregation may be an issue at higher concentrations but is less likely the cause of the 1 µM activity.
Protocol 2: Counter-Screen Luciferase Enzyme> 100 µMNot a Promiscuous Reporter Inhibitor: The compound does not inhibit common reporter enzymes.
Orthogonal Assay Kinase X (Luminescence-based)25 µMMajor Discrepancy: The compound is over 20-fold less potent in a non-fluorescence-based assay.
Orthogonal Assay Kinase X (Label-Free via SPR)No binding detectedHit Invalidated: The compound does not physically bind to the target protein.

Conclusion and Best Practices

The 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline scaffold is a powerful tool in drug discovery, but it demands a heightened level of scrutiny during screening campaigns. Apparent activity in a single biochemical assay is insufficient evidence of specific target engagement.

As Senior Application Scientists, we advocate for the following best practices:

  • Be Skeptical of Single-Point Data: Always confirm initial hits with full dose-response curves to ensure well-behaved pharmacology.

  • Profile for Interference Early: Run autofluorescence and aggregation checks in parallel with primary screening whenever possible.

  • Embrace Orthogonal Validation: Make confirmation in a technology-independent assay a mandatory step in your hit triage cascade.[15] Label-free methods are the gold standard for confirming a direct physical interaction.

  • Use Counter-Screens: Always validate hits from reporter-gene or coupled-enzyme assays with a counter-screen against the reporter/coupling enzyme itself.[9]

By integrating these principles and protocols into your workflow, you can harness the therapeutic potential of quinoline-based compounds while confidently navigating the complex landscape of assay interference.

References

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  • Lee, J. S., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC, PMC8554763. [Link]

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  • Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161. [Link]

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Comparative Bioavailability of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics across a spectrum of diseases, including malaria, cancer, and inflammatory conditions.[1][2][3] The journey from a promising lead compound to a viable clinical candidate, however, is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. Oral bioavailability, a critical determinant of a drug's efficacy and patient compliance, is a particularly significant hurdle for many quinoline-based compounds.[4]

This guide provides a comprehensive framework for the comparative analysis of the bioavailability of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline analogs. While direct comparative data for this specific series of analogs is not extensively published, this document synthesizes established principles and experimental data from closely related quinoline derivatives to offer a robust, illustrative guide for researchers, scientists, and drug development professionals. We will delve into the causal relationships between chemical structure and pharmacokinetic behavior, present detailed experimental protocols for key assays, and provide a logical framework for interpreting the resulting data.

The Critical Role of Bioavailability in Quinoline Drug Development

Oral bioavailability (F%) represents the fraction of an orally administered drug that reaches systemic circulation unchanged. Low oral bioavailability can stem from several factors, including poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism in the gut wall and liver, or active efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp).[4] For quinoline derivatives, which often possess basic nitrogen atoms and aromatic systems, these challenges are frequently encountered.

Understanding and optimizing bioavailability is paramount. It dictates the required dosage, influences the potential for off-target toxicity, and ultimately determines the therapeutic viability of a drug candidate. A systematic, comparative approach to evaluating analogs allows for the identification of structure-pharmacokinetic relationships (SPRs) that can guide medicinal chemistry efforts toward compounds with superior drug-like properties.

A Comparative Framework: Structure-Bioavailability Relationships in Action

To illustrate the impact of structural modifications on bioavailability, we will examine data from a series of quinoline-4-carboxamide derivatives, which, like our target analogs, feature a core quinoline structure with appended side chains. These compounds were investigated for their potential as antimalarial agents, with a focus on optimizing their pharmacokinetic profiles for oral administration.[5]

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Quinoline-4-carboxamide Analogs in Mice
Compound IDKey Structural ModificationOral Bioavailability (F%)Clearance (Cl) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t½) (h)
Analog A Benzyl morpholine at R³74142.02.1
Analog B Aminopropyl morpholine at R³15163.32.8
Analog C Aminobutyl linker at R³Poor104.35.6
Analog D Modified morpholine (nitrogen removed)23---

Data sourced from in vivo studies in mice.[5][6]

Interpreting the Structure-Pharmacokinetic Relationships

The data in Table 1 reveals critical insights into how subtle structural changes can dramatically influence bioavailability:

  • Impact of Basicity and Linker Length: The introduction of a basic aminopropyl group in Analog B led to a significant drop in oral bioavailability (15%) compared to the benzyl morpholine-containing Analog A (74%).[5][6] This highlights the delicate balance required; while a basic center can be crucial for activity or solubility, it can also lead to increased clearance or altered absorption. Extending the linker to a butyl group (Analog C ) resulted in poor bioavailability, suggesting that increased flexibility and lipophilicity in this case were detrimental.[5]

  • Permeability Enhancement: The removal of the basic morpholine nitrogen in Analog D led to a more than 20-fold increase in in vitro permeability, which translated to improved oral bioavailability (23%) compared to its more basic counterparts.[5][6] This underscores the importance of modulating basicity to optimize the physicochemical properties that govern intestinal absorption.

This comparative analysis demonstrates that a systematic evaluation of analogs, focusing on key structural modifications, can elucidate clear paths to improving bioavailability.

Experimental Workflows for Assessing Bioavailability

A comprehensive assessment of bioavailability involves a tiered approach, starting with in vitro assays to predict absorption and metabolism, followed by in vivo studies to determine the definitive pharmacokinetic profile.

Workflow for Bioavailability Assessment

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics solubility Aqueous Solubility pampa PAMPA (Permeability) solubility->pampa Solubility informs permeability assessment microsomes Microsomal Stability pampa->microsomes High permeability warrants metabolic stability check caco2 Caco-2 Permeability & Efflux microsomes->caco2 Good stability leads to advanced permeability/efflux studies po_admin Oral Dosing (Rodent) caco2->po_admin Promising in vitro profile justifies in vivo studies blood_sampling Serial Blood Sampling po_admin->blood_sampling iv_admin Intravenous Dosing (Rodent) iv_admin->blood_sampling lcms LC-MS/MS Analysis blood_sampling->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Caption: Tiered workflow for bioavailability assessment.

Detailed Experimental Protocols

Causality: The PAMPA assay is a high-throughput, non-cell-based method to predict passive intestinal absorption. It is a cost-effective initial screen to rank compounds based on their ability to diffuse across an artificial lipid membrane, which is often a primary determinant of oral absorption for many compounds.

Methodology:

  • Preparation of Donor Plate: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted into a buffer at a relevant pH (e.g., pH 6.5 to mimic the small intestine) to a final concentration of 100 µM. This solution is added to the wells of a 96-well donor plate.

  • Preparation of Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution (e.g., pH 7.4) that may contain a scavenger compound to mimic sink conditions.

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane).

  • Assembly and Incubation: The lipid-coated filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich." This assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, the concentrations of the compound in the donor, acceptor, and filter plates are determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] / (Area * time * (1/VD + 1/VA))

Causality: This in vitro assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are a major cause of first-pass metabolism in the liver.[4] A compound that is rapidly metabolized by liver microsomes is likely to have low oral bioavailability due to high hepatic clearance.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled liver microsomes (e.g., human or rat, at a final concentration of 0.5-1 mg/mL) and the quinoline test compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4).[4]

  • Pre-incubation: Pre-warm the mixture to 37°C for 5-10 minutes.[4]

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.[4]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[4]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent drug concentration in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Causality: This is the definitive experiment to determine the oral bioavailability of a compound. By comparing the plasma concentration-time profiles after oral (PO) and intravenous (IV) administration, the absolute bioavailability can be calculated. The IV dose serves as the 100% bioavailable reference.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats or CD-1 mice). Animals should be fasted overnight before dosing.

  • Dose Formulation:

    • IV Formulation: Dissolve the compound in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO or PEG400).

    • PO Formulation: Suspend or dissolve the compound in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water).[5]

  • Administration:

    • IV Group: Administer the IV formulation via a tail vein injection at a low dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the PO formulation via oral gavage at a higher dose (e.g., 5-10 mg/kg).[5]

  • Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5] Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Separate plasma by centrifugation and store at -80°C until analysis.[5]

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for both IV and PO routes. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), Cmax (maximum concentration), and Tmax (time to Cmax).[4]

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[5]

Factors Influencing Bioavailability of Quinolone Analogs

The bioavailability of the 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline analogs will be governed by a complex interplay of physicochemical properties.

G cluster_0 Physicochemical Properties cluster_1 Biological Barriers solubility Aqueous Solubility permeability Membrane Permeability solubility->permeability lipophilicity Lipophilicity (logP/logD) lipophilicity->permeability pka pKa pka->solubility hbd H-Bond Donors hbd->permeability bioavailability Oral Bioavailability permeability->bioavailability metabolism First-Pass Metabolism metabolism->bioavailability efflux Efflux Transporters (P-gp) efflux->bioavailability

Caption: Key factors influencing oral bioavailability.

  • The Trifluoromethyl Group: The -CF3 group at the 2-position is a strong electron-withdrawing group, which will lower the pKa of the quinoline nitrogen. This can impact solubility at different pH values throughout the gastrointestinal tract. It also increases lipophilicity, which can enhance membrane permeability but may also increase susceptibility to metabolism or binding to plasma proteins.

  • The (2-Hydroxyethyl)amino Side Chain: The hydroxyl group can participate in hydrogen bonding, potentially increasing aqueous solubility but possibly hindering passive diffusion across the intestinal membrane.[7] The basic amino group will be protonated at physiological pH, which is crucial for solubility but can be a liability for membrane permeability. The overall charge and lipophilicity of this side chain will be critical.

Conclusion and Future Directions

The successful development of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline analogs as clinical candidates hinges on a thorough and comparative evaluation of their bioavailability. By employing a tiered experimental approach, from high-throughput in vitro assays to definitive in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of the structure-pharmacokinetic relationships within this series. The illustrative data from related quinoline classes demonstrates that strategic modifications to manage basicity, lipophilicity, and metabolic soft spots can yield significant improvements in oral bioavailability. This guide provides the foundational principles and actionable protocols to empower drug development teams to navigate the complexities of pharmacokinetic optimization and select analogs with the highest probability of clinical success.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.